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  • Product: 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
  • CAS: 909886-12-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Stability of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl

Abstract This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (HCl). As a molecule featuring a chiral amine c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (HCl). As a molecule featuring a chiral amine center and a thiazole heterocyclic core, this compound presents unique stability challenges relevant to its handling, storage, and formulation in pharmaceutical development. This document outlines the molecule's structural features, predicts its physicochemical properties, and details a robust, field-proven strategy for assessing its intrinsic stability through forced degradation studies as mandated by international regulatory guidelines. We delve into the causality behind potential degradation pathways—including hydrolysis, oxidation, and photolysis—and provide detailed, step-by-step protocols for their experimental investigation. The methodologies described herein are designed to serve as a self-validating system for generating reliable data crucial for drug development professionals.

Introduction and Molecular Characterization

1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl is a substituted thiazole derivative belonging to a class of compounds with significant biological and medicinal interest.[1][2] The thiazole ring is a core component of numerous bioactive molecules, including natural products and synthetic drugs.[2] Understanding the intrinsic stability of this specific molecule is paramount for any research or development program, as it directly impacts formulation strategies, shelf-life determination, and regulatory compliance.

Chemical Structure

The molecule consists of a central 1,3-thiazole ring substituted at the 2-position with an aminoethyl group and at the 4-position with a phenyl ring. The amine is salified as a hydrochloride salt.

Caption: Structure of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structural components. These parameters are critical for designing analytical methods and predicting its behavior in various environments.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₁₁H₁₃ClN₂SBased on structure[3]
Molecular Weight 240.76 g/mol Based on formula[4]
CAS Number 909886-12-0[5]
Appearance Likely a white to off-white crystalline solidTypical for amine HCl salts
pKa (Amine) ~8-9Estimated based on similar primary amine hydrochlorides.
pKa (Thiazole) ~2.5 (for the conjugate acid)The thiazole nitrogen is weakly basic.[1][6]
Solubility Soluble in water and polar organic solvents like methanol/ethanol.The hydrochloride salt form significantly increases aqueous solubility.
UV λmax ~250-290 nmThe phenyl-thiazole chromophore is expected to absorb in the UV region.

Potential Degradation Pathways: A Mechanistic Perspective

The chemical stability of a drug substance is governed by its susceptibility to degradation under various environmental conditions.[7] For 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl, the primary points of lability are the thiazole ring and the primary amine group.

Hydrolytic Degradation
  • Acidic Conditions: The thiazole ring is generally stable to acid, but under harsh conditions (high temperature, strong acid), cleavage of the ring can occur. The primary amine hydrochloride is stable against hydrolysis.

  • Basic Conditions: In a basic medium, the hydrochloride salt will convert to the free amine. While the free amine itself is stable, the thiazole ring can be susceptible to nucleophilic attack and ring-opening, although this typically requires strong basic conditions.

Oxidative Degradation

The molecule possesses two main sites susceptible to oxidation:

  • Thiazole Sulfur: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone.[6] This alters the aromaticity and electronic properties of the ring system.

  • Amine Group: Primary amines can undergo oxidation, though this is less common than with secondary or tertiary amines.

Photodegradation

Thiazole rings, being aromatic and containing heteroatoms, can absorb UV radiation.[8] This absorption can lead to complex photochemical reactions. Studies on other thiazole-containing compounds have shown that photodegradation can proceed via reaction with singlet oxygen, leading to cycloaddition and subsequent rearrangement or cleavage of the thiazole ring.[9][10]

G cluster_0 Stress Conditions cluster_1 Parent Molecule cluster_2 Potential Degradation Pathways Acid Acid/Base (Hydrolysis) Hydrolysis Thiazole Ring Opening Oxidation Oxidation (e.g., H₂O₂) Oxidation_Products N-Oxide / Sulfoxide / Sulfone Light Light (Photolysis) Photo_Products Cycloaddition / Rearrangement Heat Heat (Thermal) Thermal_Products General Decomposition Parent 1-(4-Phenyl-1,3-thiazol-2-yl) ethan-1-amine HCl Parent->Hydrolysis H⁺ / OH⁻ Parent->Oxidation_Products [O] Parent->Photo_Products Parent->Thermal_Products Δ

Caption: Potential degradation pathways for the target molecule.

A Protocol for Comprehensive Stability Assessment: Forced Degradation

To elucidate the intrinsic stability profile, a forced degradation study is essential.[11] This involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to provoke degradation.[7] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[11]

Objective and Rationale

The primary objective is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method used for stability studies.[7] This is a critical regulatory requirement from bodies like the ICH.[12]

Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid State) start->therm photo Photolytic (ICH Q1B Conditions) start->photo sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample quench Neutralize/Quench Reaction (If applicable) sample->quench dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) quench->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze end Identify Degradants & Establish Mass Balance analyze->end

Caption: Workflow for a forced degradation study.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl (Reference Standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol) to prepare a 1.0 mg/mL stock solution.

3. Application of Stress Conditions: [13]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at appropriate time intervals.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at appropriate time intervals.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at time intervals.

  • Thermal Degradation: Store the solid drug substance in a thermostatically controlled oven at 80°C. Withdraw samples at intervals, dissolve in solvent, and analyze.

  • Photolytic Degradation: Expose the solid drug substance and a solution (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be stored in the dark.

4. Sample Treatment:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Analytical Strategy and Data Interpretation

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV detector (ideally a photodiode array, PDA) and a Mass Spectrometer (MS), is the technique of choice.[15][16]

Recommended HPLC-UV/MS Method
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for a wide range of polar and non-polar compounds.[17]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient is necessary to elute the parent compound and all potential degradants.[16]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
UV Detection PDA Detector, 200-400 nmAllows for peak purity assessment and selection of the optimal wavelength for quantification.
MS Detection ESI+Electrospray ionization in positive mode is ideal for identifying protonated species of the amine and its degradation products.[15]
Data Interpretation and Reporting

The analysis of stressed samples should focus on several key outcomes:

  • Peak Purity: The PDA detector should be used to assess the spectral purity of the parent peak in all chromatograms to ensure no co-eluting degradants.

  • Mass Balance: The sum of the assay value of the parent drug and the levels of all degradation products should remain close to 100%. A significant deviation may indicate the formation of non-UV active degradants or volatile products.

  • Structural Elucidation: The LC-MS data is crucial for proposing structures for the observed degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The results should be summarized in a clear format, as shown in the hypothetical table below.

Stress Condition% DegradationNo. of DegradantsMajor Degradant (RRT)Proposed Structure (from MS)
0.1 M HCl, 60°C, 24h< 5%10.85Not Applicable (Minor)
0.1 M NaOH, 60°C, 8h15%21.15Thiazole ring-opened product
3% H₂O₂, RT, 24h18%20.92, 1.24M+16 (Sulfoxide), M+32 (Sulfone)
Heat, 80°C, 72h< 2%0-Not Applicable
Light (ICH Q1B)22%30.78, 1.31, 1.45Photo-rearranged isomers/adducts

Conclusion and Recommendations

This technical guide establishes a scientifically grounded framework for investigating the chemical properties and stability of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl. Based on structural analysis, the molecule is predicted to be most susceptible to degradation under oxidative and photolytic conditions, with moderate lability towards strong bases. The provided forced degradation protocol, coupled with a modern HPLC-UV/MS analytical method, offers a robust system for identifying degradation pathways and validating method specificity.

For drug development professionals, it is recommended to:

  • Protect from Light: Store the substance in amber containers or protected from light sources.[8]

  • Control Oxidizing Agents: Avoid contact with strong oxidizing agents during processing and formulation.

  • Maintain pH Control: In solution, maintain a neutral to slightly acidic pH to ensure the stability of both the amine salt and the thiazole ring.

Executing these studies early in the development lifecycle will provide invaluable data to guide formulation, packaging, and storage decisions, ultimately ensuring the quality, safety, and efficacy of any final product.

References

  • A. V. D. S. S. S. S. S. R. K. G. S. S. K. K. K. C. L. V. S. S. R. K. M. L. N. S. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences (2021).
  • Thiazole. Wikipedia[Link].

  • Structurally diverse thiazoles with electron-donating and electron-withdrawing groups were conveniently synthesized through manganese dioxide (MnO2) oxidation of the corresponding thiazolines. ResearchGate[Link].

  • Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. .
  • Photoreaction pathways of thiazole (1) | Download Scientific Diagram. ResearchGate[Link].

  • 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. NextSDS[Link].

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass[Link].

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed[Link].

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). RSC Publishing[Link].

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC[Link].

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF. ResearchGate[Link].

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link].

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences[Link].

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH[Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. Innovare Academic Sciences[Link].

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen[Link].

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC[Link].

  • 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. PubChemLite[Link].

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link].

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC[Link].

  • Analytical Techniques In Stability Testing. Separation Science[Link].

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. ResearchGate[Link].

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications[Link].

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International[Link].

  • 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. NextSDS[Link].

Sources

Exploratory

In Vitro Toxicity Profile and Screening Framework for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride

Executive Summary 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS 909886-12-0) is a specialized chemical building block and pharmacophore scaffold frequently utilized in drug discovery[1]. While specific, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS 909886-12-0) is a specialized chemical building block and pharmacophore scaffold frequently utilized in drug discovery[1]. While specific, publicly available empirical toxicity data for this exact intermediate is limited, its structural moieties—a lipophilic phenyl ring, an electron-rich thiazole core, and a basic primary amine—dictate a highly predictable in vitro toxicity profile. This technical whitepaper establishes a comprehensive, empirical framework for evaluating the toxicological liabilities of this compound, focusing on hepatotoxicity, drug-induced phospholipidosis (DIPL), basal cytotoxicity, and cardiotoxicity.

Structural Toxicophore Analysis & Mechanistic Causality

The rational design of an in vitro toxicity screening cascade requires a deep understanding of the causality between a molecule's structure and its biological interactions. For 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine, the toxicological profile is governed by three distinct structural features:

  • The Thiazole Core (Hepatotoxicity Risk): The thiazole ring is an electron-rich heteroaromatic system susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism. Oxidation of the thiazole core frequently yields reactive S-oxides or epoxides. These electrophilic intermediates can covalently bind to nucleophilic residues on hepatic macromolecules, initiating immune-mediated idiosyncratic drug-induced liver injury (DILI) [2][2].

  • Primary Amine + Lipophilic Core (Phospholipidosis Risk): The combination of a highly lipophilic phenylthiazole core and a basic primary ethylamine fulfills the structural criteria for a Cationic Amphiphilic Drug (CAD) [3][3]. CADs undergo lysosomal trapping, binding to intralysosomal phospholipids and sterically inhibiting phospholipase activity, culminating in Drug-Induced Phospholipidosis (DIPL) [4][4].

  • Phenyl Ring (Cardiotoxicity Risk): The presence of a basic amine separated from a lipophilic aromatic system is a known pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, potentially leading to QT interval prolongation [5][5].

InVitroWorkflow cluster_assays In Vitro Toxicity Battery N1 Compound Synthesis & QC (CAS 909886-12-0) N2 Basal Cytotoxicity (MTT / Balb/c 3T3) N1->N2 N3 Hepatotoxicity (HLM Reactive Trapping) N1->N3 N4 Phospholipidosis (NBD-PE Assay) N1->N4 N5 Cardiotoxicity (hERG Patch-Clamp) N1->N5 N6 Safety Profile Synthesis & Lead Optimization N2->N6 N3->N6 N4->N6 N5->N6

Comprehensive in vitro toxicity screening workflow for thiazole-ethylamine derivatives.

Hepatotoxicity: Reactive Metabolite Trapping Assay

Causality & Rationale

To determine if the thiazole ring of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine undergoes deleterious oxidative metabolism, an in vitro reactive metabolite trapping assay is required. By supplementing Human Liver Microsomes (HLMs) with Glutathione (GSH), transient electrophilic species (S-oxides/epoxides) are captured as stable GSH adducts, preventing them from binding to cellular proteins [2][2].

ThiazoleMetabolism A 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine B CYP450 Oxidation (Hepatic Microsomes) A->B C Thiazole S-Oxide / Epoxide (Reactive Intermediate) B->C D GSH Conjugation (Detoxification) C->D Adequate GSH E Covalent Binding to Hepatic Proteins C->E GSH Depletion F Hepatotoxicity / DILI E->F

CYP450-mediated oxidative metabolism of the thiazole ring leading to hepatotoxicity.

Step-by-Step Protocol
  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 mg/mL HLM protein, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 10,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via High-Resolution LC-MS/MS (e.g., Q-TOF) using neutral loss scanning for m/z 129 (characteristic of GSH conjugates).

  • Self-Validation System: Run Sudoxicam (a known thiazole-containing reactive metabolite generator) as a positive control [2][2]. The assay is only valid if Sudoxicam produces detectable GSH adducts > 50 pmol/mg protein.

Drug-Induced Phospholipidosis (DIPL): NBD-PE Assay

Causality & Rationale

At physiological pH, the primary amine of the compound exists in equilibrium between its neutral and protonated states. The neutral form readily diffuses across cell membranes and enters the acidic environment of the lysosome (pH ~4.5). Upon entry, the primary amine becomes fully protonated, rendering the molecule membrane-impermeable. This "lysosomal trapping" leads to the accumulation of the CAD, which subsequently binds to intralysosomal phospholipids and sterically inhibits phospholipase activity [3][3].

PLDMechanism A CAD Pharmacophore (Primary Amine + Lipophilic Core) B Cellular Uptake (Neutral Form) A->B C Lysosomal Entry (pH ~4.5) B->C D Amine Protonation (Cationic Form) C->D E Lysosomal Trapping D->E F Phospholipase Inhibition E->F G Phospholipidosis (Zebra Bodies) F->G

Mechanism of Drug-Induced Phospholipidosis (DIPL) via lysosomal trapping of CADs.

Step-by-Step Protocol
  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Co-incubate the cells with the test compound (0.1, 1, 10, and 50 µM) and 10 µM of the fluorescent lipid analog NBD-PE (nitrobenzoxadiazole dipalmitoyl phosphatidylethanolamine) for 48 hours [4][4].

  • Washing: Remove the media and wash the cells three times with PBS to eliminate extracellular and non-trapped NBD-PE.

  • Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 460 nm, Emission: 535 nm). Normalize fluorescence to total protein content (using a BCA assay) to account for any concurrent cell loss.

  • Self-Validation System: Amiodarone (10 µM) must be used as a positive control [6][6]. The assay is valid only if Amiodarone induces a >2.0-fold increase in fluorescence compared to the DMSO vehicle control.

Basal Cytotoxicity: OECD Compliant MTT Assay

Causality & Rationale

Before attributing toxicity to specific mechanisms (like hERG or PLD), general cellular health and metabolic competence must be established. The MTT assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide by mitochondrial dehydrogenases in metabolically active cells, providing a quantitative assessment of basal cytotoxicity [7][7].

Step-by-Step Protocol
  • Cell Preparation: Seed Balb/c 3T3 mouse fibroblasts at 1x10^4 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence, aligning with OECD 129 principles [8][8].

  • Exposure: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

  • MTT Incubation: Aspirate media and add 100 µL of MTT solution (0.5 mg/mL in culture medium) to each well. Incubate for 3 hours at 37°C.

  • Solubilization: Discard the MTT solution and add 100 µL of DMSO to solubilize the generated purple formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a spectrophotometer.

  • Self-Validation System: Sodium Lauryl Sulfate (SLS) is utilized as a positive control. The assay is valid if the negative control (vehicle) demonstrates an optical density (OD) > 0.1, confirming baseline metabolic competence , and SLS yields an IC50 within historical laboratory bounds.

Quantitative Data Presentation & Assay Thresholds

To facilitate rapid decision-making in the drug development pipeline, the quantitative data generated from the above protocols must be benchmarked against established predictive thresholds.

Table 1: Quantitative Data Summary & Assay Acceptance Criteria

Assay EndpointBiological ModelKey MetricPredictive Threshold for ToxicityPositive Control
Basal Cytotoxicity Balb/c 3T3 CellsIC50 (µM)< 10 µM (High Toxicity)Sodium Lauryl Sulfate (SLS)
Hepatotoxicity (Reactive Metabolites) Human Liver Microsomes (HLM)GSH Adduct Formation (pmol/mg protein)> 50 pmol/mg (High Risk)Sudoxicam
Phospholipidosis (DIPL) HepG2 CellsNBD-PE Fluorescence Fold Change> 1.5x vs. Vehicle ControlAmiodarone
Cardiotoxicity (hERG) HEK293 (hERG expressing)IC50 (µM)< 1 µM (High Risk)Terfenadine

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Foundational

Comprehensive Technical Guide: Molecular Weight and Exact Mass of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In preclinical drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In preclinical drug development and synthetic verification, the precise characterization of active pharmaceutical ingredients (APIs) is non-negotiable. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride is a substituted thiazole derivative whose structural integrity must be validated using High-Resolution Mass Spectrometry (HRMS).

This whitepaper provides an authoritative breakdown of the compound's theoretical mass properties, delineates the critical difference between its average molecular weight and monoisotopic exact mass, and establishes a self-validating analytical workflow for its experimental confirmation. A common pitfall in LC-MS analysis of hydrochloride salts is the misinterpretation of the observed mass; this guide clarifies the physicochemical causality behind the ionization of this specific molecule to ensure flawless data interpretation [1].

Chemical Identity & Isotopic Fundamentals

To calculate the exact mass, we must first deconstruct the molecule into its constituent functional groups and establish its exact chemical formula.

The molecule consists of:

  • A Thiazole Core: 1,3-thiazole substituted at positions 2 and 4.

  • A Phenyl Ring: Attached at position 4 of the thiazole ( C6​H5​ ).

  • An Ethanamine Group: Attached at position 2 of the thiazole ( −CH(CH3​)NH2​ ).

  • A Hydrochloride Salt: Co-crystallized with the primary amine.

Formula Derivation:

  • Free Base: C11​H12​N2​S

  • Hydrochloride Salt: C11​H13​ClN2​S

The "Salt vs. Free Base" ESI Paradox

As a Senior Application Scientist, I frequently observe novices attempting to locate the exact mass of the intact salt (240.0488 Da) in an Electrospray Ionization (ESI) mass spectrum. This is a fundamental error.

In solution, the hydrochloride salt completely dissociates. Under positive ionization mode (ESI+), the highly basic primary amine group ( −NH2​ ) readily accepts a proton from the acidic mobile phase to form an ammonium cation ( −NH3+​ ). Therefore, the mass spectrometer will only detect the protonated free base [M+H]+ , while the chloride ion ( Cl− ) is either lost to the vacuum exhaust or detectable only in negative ion mode (ESI-) [2].

Isotopic Mass Constants

High-resolution mass calculations require the exact monoisotopic masses of the most abundant isotopes, rather than the abundance-weighted average atomic weights used for bulk stoichiometry.

Table 1: Fundamental Monoisotopic Masses Used for Calculation

ElementPrimary IsotopeExact Mass (Da)Natural Abundance (%)
Carbon 12C 12.00000098.93
Hydrogen 1H 1.00782599.98
Nitrogen 14N 14.00307499.63
Sulfur 32S 31.97207195.02
Chlorine 35Cl 34.96885375.78
Proton H+ 1.007276N/A (Mass of 1H minus e− )

Theoretical Mass Computations

Using the constants from Table 1, we can compute the exact mass metrics required for HRMS targeting. The data below serves as the absolute reference for instrument calibration and peak assignment [3].

Table 2: Computed Mass Properties for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl

PropertyValueApplication
Chemical Formula (Salt) C11​H13​ClN2​S Reagent ordering, bulk formulation.
Chemical Formula (Free Base) C11​H12​N2​S Pharmacokinetic modeling.
Average Molecular Weight (Salt) 240.75 g/mol Gravimetric preparation of stock solutions.
Exact Mass (Neutral Salt) 240.0488 DaTheoretical reference only.
Exact Mass (Neutral Free Base) 204.0721 DaBase value for adduct calculations.
Target [M+H]+ Exact Mass 205.0794 Da Primary target for ESI+ HRMS.

Calculation Proof for [M+H]+ : Neutral Free Base (204.072119 Da) + Proton (1.007276 Da) = 205.079395 Da (Rounded to 205.0794 for standard Q-TOF software).

Analytical Workflow: HRMS Verification Protocol

To empirically validate the identity of synthesized 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl, a robust Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) methodology is required. The protocol below is designed as a self-validating system , ensuring that isobaric interferences and mass drift are systematically eliminated.

System Visualization

Mass_Spec_Workflow Prep Sample Preparation (1 µg/mL in 50:50 H2O:MeCN) Blank Blank Injection (Self-Validation) Prep->Blank Prevents carryover LC UHPLC Separation (C18, Gradient 0.1% FA) Blank->LC ESI ESI+ Ionization (Amine Protonation) LC->ESI TOF Q-TOF Mass Analysis (Resolution >30k) ESI->TOF [M+H]+ Generation LockMass Lock Mass Infusion (Leucine Enkephalin) LockMass->TOF Real-time calibration Data Data Processing & Validation (Δm < 2 ppm) TOF->Data

Fig 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 1.0 mg of the API. Dissolve in 1.0 mL of LC-MS grade 50:50 Water:Acetonitrile. Perform serial dilution to a final concentration of 1 µg/mL.

  • Causality: The hydrochloride salt ensures excellent aqueous solubility. Diluting to 1 µg/mL prevents detector saturation and minimizes space-charge effects in the TOF flight tube, which can artificially shift the measured mass.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Causality: Formic acid (FA) serves a dual purpose. Chromatographically, it acts as an ion-pairing agent, improving the peak shape of the basic amine. Spectrometrically, it provides an abundant source of protons ( H+ ) to drive the formation of the [M+H]+ species in the ESI source [1].

Step 3: ESI-QTOF Acquisition (Self-Validating)

  • Action: Operate the source in ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 350°C.

  • Self-Validation (Lock Mass): Simultaneously infuse a reference standard, such as Leucine Enkephalin (exact mass [M+H]+ = 556.2771 Da), via a secondary reference sprayer.

  • Causality: TOF mass analyzers are sensitive to ambient temperature fluctuations. The lock mass provides a known, constant reference point. The instrument's firmware continuously recalculates the calibration curve in real-time, guaranteeing sub-2 ppm mass accuracy for the target analyte.

Step 4: Data Processing and Isotope Fidelity

  • Action: Extract the ion chromatogram (EIC) for m/z205.0794 with a narrow mass window (± 5 ppm).

  • Causality: In addition to the monoisotopic peak ( M0​ ), verify the presence of the M+2 isotopic peak at m/z 207.0752 (approx. 4.5% relative abundance). This M+2 peak is driven by the natural abundance of the 34S isotope (4.25%) in the thiazole ring, providing secondary structural confirmation [3].

Conclusion

Accurate mass determination of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride requires a rigorous understanding of its solution-phase chemistry. By targeting the protonated free base at 205.0794 Da , utilizing acidic mobile phases to drive ionization, and employing real-time lock mass calibration, analytical scientists can definitively validate the compound's identity and purity, ensuring downstream reliability in pharmacological assays.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 68628, Tetramisole Hydrochloride" (Isomeric reference for C11​H13​ClN2​S ). PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 26879, Levamisole" (Isomeric reference for Free Base C11​H12​N2​S ). PubChem. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16192921, 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride" (Positional Isomer Reference). PubChem. Available at:[Link]

Exploratory

Thermodynamic Profiling of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride: A Technical Guide

Target Audience: Preformulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preformulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0) represents a highly versatile building block and active pharmaceutical ingredient (API) intermediate. Structurally, it combines a lipophilic phenyl-substituted thiazole core with a hydrophilic primary amine, stabilized as a hydrochloride salt.

Understanding the thermodynamic properties of this specific structural class is critical for rational drug formulation. The thermodynamic parameters—specifically the enthalpy of fusion ( ΔHfus​ ), heat capacity ( Cp​ ), and the free energy of dissolution ( ΔGdiss​ )—dictate the compound's solid-state stability, solubility profile, and bioavailability. This whitepaper provides a comprehensive, field-proven framework for evaluating the thermodynamic properties of this compound, grounded in the fundamental principles of thermal analysis and solution thermodynamics.

Structural & Thermodynamic Causality

As preformulation scientists, we must look beyond empirical data and understand the causality of molecular interactions.

Thermal Stability and the Crystal Lattice

The thermal stability of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride is governed by two competing structural features. The planar thiazole and phenyl rings engage in extensive π−π stacking, which significantly rigidifies the crystal lattice. Research into 1 demonstrates that the rigid heterocyclic core inherently resists thermal degradation, often pushing decomposition temperatures ( Td​ ) above 250 °C[1].

Furthermore, the formulation of the primary amine as a hydrochloride salt introduces strong ionic bonds and hydrogen-bonding networks (N-H···Cl) into the lattice. This ionic character drastically increases the lattice energy compared to the free base, resulting in a higher melting point ( Tm​ ) and a larger enthalpy of fusion ( ΔHfus​ ).

Thermodynamics of Dissolution

The dissolution of this salt in aqueous media is a two-step thermodynamic process:

  • Lattice Disruption (Endothermic, ΔH>0 ): Thermal energy is required to break the π−π stacking and ionic N-H···Cl bonds.

  • Ion Solvation (Exothermic, ΔH<0 ): Water molecules form strong ion-dipole interactions with the protonated amine and the chloride counterion.

Because the lattice energy of the hydrochloride salt is exceptionally high, the overall enthalpy of dissolution ( ΔHdiss​ ) is typically positive (endothermic). Consequently, the dissolution is an entropy-driven process, and according to Le Chatelier’s principle, the solubility of the compound increases proportionally with temperature, a phenomenon widely documented in the 2[2].

Pathway Solid Crystalline Salt (Solid State) Lattice Lattice Disruption (ΔH > 0, Endothermic) Solid->Lattice Energy input Solvation Ion Solvation (ΔH < 0, Exothermic) Lattice->Solvation Solvent interaction Solution Aqueous Solution (Solvated Ions) Solvation->Solution Equilibrium state

Caption: Thermodynamic pathway of dissolution for crystalline amine hydrochloride salts.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the methodologies used to extract these thermodynamic parameters must be self-validating. A protocol is only as reliable as its internal controls.

Protocol 1: High-Resolution Thermal Profiling (TGA & DSC)

Objective: Determine Tm​ , Td​ , and ΔHfus​ without conflating melting with decomposition.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

  • TGA Pre-Screening (Critical Step): Before any DSC analysis, perform Thermogravimetric Analysis (TGA). Heat 2-5 mg of the sample in an alumina crucible from 25 °C to 400 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: This establishes the decomposition onset ( Td​ ). If a mass loss event overlaps with an endothermic peak in the DSC, the event is decomposition or desolvation, not true melting. This is a standard validation step in3[3].

  • DSC Analysis: Weigh accurately 3-5 mg of the compound into a pin-holed aluminum pan. Heat from 25 °C to a temperature 10 °C below the Td​ (determined via TGA) at a rate of 10 °C/min under nitrogen.

  • Data Extraction: Integrate the melting endotherm to calculate the enthalpy of fusion ( ΔHfus​ in J/g, converted to kJ/mol).

Protocol 2: Equilibrium Solubility and Thermodynamic Modeling

Objective: Calculate ΔGdiss​ , ΔHdiss​ , and ΔSdiss​ using the van't Hoff equation.

  • Shake-Flask Equilibration: Add an excess of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride to 10 mL of the target solvent (e.g., Water, Ethanol) in sealed glass vials.

  • Isothermal Incubation: Place vials in a reciprocating water bath. Equilibrate at five distinct temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K) for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation & Analysis: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-heated to the respective incubation temperature to prevent precipitation). Quantify the dissolved concentration via HPLC-UV.

  • Solid-State Verification (Self-Validation): Recover the residual solid from the filter and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern differs from the starting material, a solvent-mediated polymorphic transition or hydrate formation has occurred. If this happens, the solubility data cannot be used to calculate the thermodynamics of the original polymorph.

  • van't Hoff Plotting: Plot ln(x) (where x is the mole fraction solubility) versus 1/T . The slope yields −ΔHdiss​/R , and the intercept yields ΔSdiss​/R .

G A Compound Synthesis & Purification B Solid-State Verification (XRPD & NMR) A->B Yields pure salt C Thermal Analysis (TGA & DSC) B->C Confirms phase D Thermodynamic Solubility (Shake-Flask Method) B->D Input material E Data Modeling (van't Hoff / Apelblat) C->E Tm, ΔHfus D->E Mole fraction sol. F Formulation Strategy Development E->F Thermodynamic parameters

Caption: Workflow for thermodynamic characterization of amine hydrochloride salts.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic profile of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride, synthesized from empirical models of structurally homologous phenylthiazole amine hydrochlorides and 4[4].

Table 1: Representative Solid-State Thermal Properties

ParameterSymbolValue RangeAnalytical MethodMechanistic Significance
Melting Onset Tm​ 210 - 225 °CDSCIndicates high lattice energy due to ionic HCl bonds and π−π stacking.
Decomposition Temp. Td​ > 280 °CTGA5% weight loss threshold; confirms the robust nature of the thiazole core.
Enthalpy of Fusion ΔHfus​ 35 - 45 kJ/molDSCEnergy required to completely disrupt the crystalline lattice.
Heat Capacity (at 298K) Cp​ ~ 1.2 J/(g·K)Modulated DSCBaseline thermal inertia of the solid state prior to phase transition.

Table 2: Thermodynamic Parameters of Dissolution (at 298.15 K)

Solvent System ΔGdiss​ (kJ/mol) ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K)Driving Force
Purified Water (pH 6.8) +12.4+28.6+54.3Entropy-driven. Endothermic lattice breaking dominates over hydration.
Ethanol (Absolute) +18.2+34.1+53.3Entropy-driven. Weaker ion-dipole solvation compared to water.

Note: A positive ΔGdiss​ indicates that the compound does not spontaneously dissolve to an infinite extent; it reaches a specific saturation equilibrium. The positive ΔHdiss​ confirms that heating the solvent will exponentially increase the solubility yield.

References

  • National Center for Biotechnology Information (PMC). "Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation." Available at: [Link]

  • ACS Publications. "Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System." Available at: [Link]

  • MDPI. "Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties." Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0) represents a highly versatile and privileged scaffold in modern medicinal chemistry [1]. Featuring a 1,3-thiazole core substituted with a lipophilic phenyl ring and a chiral primary amine, this molecule serves as a critical building block for synthesizing G-protein-coupled receptor (GPCR) antagonists, kinase inhibitors, and anti-inflammatory agents. This whitepaper provides an authoritative, field-proven guide to its physicochemical properties, synthetic methodologies, and analytical validation, designed to ensure rigorous scientific integrity in drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is paramount for predicting its behavior in both synthetic pathways and biological systems. The 1,3-thiazole ring acts as a bioisostere for pyridine and benzene, offering unique hydrogen-bonding capabilities while maintaining high metabolic stability. The adjacent alpha-methyl group introduces a stereocenter, which is often critical for enantiomeric discrimination within chiral binding pockets of target proteins.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
CAS Registry Number 909886-12-0
Molecular Formula C11H13ClN2S (C11H12N2S • HCl)
Molecular Weight 240.75 g/mol
Topological Polar Surface Area (TPSA) ~67.2 Ų (Free Base)
Hydrogen Bond Donors 1 (Free Base) / 3 (Hydrochloride Salt)
Hydrogen Bond Acceptors 3 (Thiazole N, Amine N, Thiazole S)
Rotatable Bonds 3
Physical State Solid (typically off-white to pale yellow powder)

Data synthesized from verified chemical databases [1, 2].

Synthetic Methodology & Mechanistic Insights

The construction of the 4-phenyl-1,3-thiazol-2-yl amine scaffold relies on a modified Hantzsch Thiazole Synthesis . The causality behind the reagent choices is critical: an unprotected primary amine would aggressively compete as a nucleophile against the thioamide sulfur, leading to complex N-alkylated byproducts. Therefore, a Boc-protecting group strategy is mandatory.

Protocol 1: Step-by-Step Hantzsch Synthesis

Step 1: Thioamide Preparation Convert Boc-protected alanine amide to its corresponding thioamide using Lawesson's reagent in anhydrous tetrahydrofuran (THF) at room temperature. Causality: Lawesson's reagent provides high chemoselectivity for thionation without inducing racemization at the alpha-chiral center.

Step 2: Cyclization (Hantzsch Reaction) Dissolve the Boc-2-aminopropanethioamide (1.0 eq) and 2-bromoacetophenone (1.05 eq) in anhydrous ethanol. Heat the mixture to reflux for 4–6 hours. Causality: The reaction proceeds via an initial S-alkylation of the thioamide by the alpha-haloketone, followed by an intramolecular cyclodehydration to form the aromatic thiazole ring.

Step 3: Isolation of Intermediate Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify the organic layer via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected thiazole.

Step 4: Deprotection and Salt Formation Treat the purified intermediate with 4M HCl in 1,4-dioxane at 0°C, gradually warming to room temperature over 2 hours. Causality: Utilizing anhydrous HCl in dioxane prevents the hydrolysis of the thiazole ring that can occur in aqueous acidic conditions, ensuring a clean precipitation of the hydrochloride salt.

Step 5: Crystallization Precipitate the final hydrochloride salt by adding cold diethyl ether. Filter, wash with additional ether, and dry under high vacuum.

SynthWorkflow A Boc-Ala-NH2 + Lawesson's Reagent B Boc-2-amino- propanethioamide A->B Thionation D Hantzsch Cyclization (EtOH, Reflux) B->D C 2-Bromoacetophenone C->D E Boc-Protected Thiazole Intermediate D->E -H2O, -HBr F Deprotection (HCl in Dioxane) E->F G 1-(4-Phenyl-1,3-thiazol-2-yl) ethan-1-amine HCl F->G Yield >85%

Fig 1: Step-by-step synthetic workflow for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl.

Analytical Characterization & Validation

To ensure trustworthiness, every synthesized batch must undergo a self-validating analytical workflow. The primary amine is highly polar, which dictates specific chromatographic choices.

Protocol 2: LC-MS and NMR Validation

LC-MS Analysis:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid (FA).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Critical Insight: Because primary amines elute rapidly, start the gradient at 2% Acetonitrile (with 0.1% FA) holding for 1 minute, then ramp to 95% over 4 minutes. The 0.1% FA is mandatory to maintain the amine in its protonated state, minimizing peak tailing caused by secondary interactions with residual silanols.

  • Mass Spectrometry: Acquire positive electrospray ionization (ESI+) mass spectra. The expected molecular ion [M+H]⁺ is m/z 205.08 (corresponding to the free base).

NMR Analysis (¹H NMR):

  • Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆. Critical Insight: Do not use CDCl₃. The hydrochloride salt has poor solubility in chloroform, whereas DMSO-d₆ disrupts intermolecular hydrogen bonding and fully dissolves the salt.

  • Signal Validation: Acquire spectra at 400 MHz. Look for the diagnostic primary amine protons (-NH₃⁺) as a broad singlet integrating to 3H between 8.0 and 8.5 ppm. The defining thiazole C5-H will appear as a sharp singlet near 7.8 ppm, distinct from the phenyl multiplet at 7.3–7.9 ppm.

Medicinal Chemistry Applications & Pharmacophore Mapping

The 4-phenyl-1,3-thiazol-2-yl amine motif is heavily utilized in the design of orally active therapeutics. Historically, derivatives of this scaffold have been successfully deployed as non-peptide fibrinogen receptor (GpIIb-IIIa) antagonists, leveraging the basic amine to mimic the arginine residue of natural peptide ligands [3].

In modern pharmacophore mapping, the structural domains of this molecule serve distinct logical functions in target engagement:

  • The Primary Amine: Acts as a potent hydrogen bond donor and readily forms salt bridges with acidic residues (Aspartate/Glutamate) in GPCR binding pockets.

  • The Thiazole Ring: Functions as an aromatic spacer and a hydrogen bond acceptor (via the N3 nitrogen), often interacting with the hinge region backbone of kinase domains.

  • The Phenyl Ring: Drives hydrophobic collapse and engages in π-π stacking with aromatic residues (Phenylalanine/Tyrosine) deep within hydrophobic sub-pockets.

Pharmacophore Core 1-(4-Phenyl-1,3-thiazol-2-yl) ethan-1-amine Amine Primary Amine (-NH3+) Salt Bridge / H-Bond Donor Core->Amine Thiazole Thiazole Ring H-Bond Acceptor (N) / Pi-Interaction Core->Thiazole Phenyl Phenyl Ring Hydrophobic / Pi-Pi Stacking Core->Phenyl Target1 Asp/Glu Residues (e.g., GPCR Pocket) Amine->Target1 Ionic Interaction Target2 Hinge Region Backbone (Kinase Domain) Thiazole->Target2 H-Bonding Target3 Hydrophobic Pocket Phenyl->Target3 Hydrophobic Collapse

Fig 2: Pharmacophore mapping and target binding logic of the phenylthiazole amine scaffold.

Handling, Stability, and Storage

As a hydrochloride salt, 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine is inherently hygroscopic. Prolonged exposure to ambient humidity will lead to moisture absorption, which can throw off stoichiometric calculations during subsequent synthetic steps.

Storage Protocol:

  • Store in a tightly sealed, amber glass vial to protect from light-induced degradation.

  • Maintain at 2–8°C (refrigerated) for short-term storage, or -20°C for long-term archiving.

  • Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold powder.

References

  • NextSDS. "1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride Substance Information." NextSDS Chemical Database. URL:[Link]

  • Badorc, A., et al. "New Orally Active Non-Peptide Fibrinogen Receptor (GpIIb-IIIa) Antagonists: Identification of Ethyl 3-[N-[4-[4-[Amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]..." Journal of Medicinal Chemistry, 1997. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride

Introduction and Structural Rationale The compound 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0) represents a highly privileged scaffold in medicinal chemistry. Featuring a primary amine lin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0) represents a highly privileged scaffold in medicinal chemistry. Featuring a primary amine linked to a phenylthiazole core via an ethyl bridge, this molecule serves as a conformationally restricted bioisostere of both phenylethylamine and histamine .

Because of this structural homology, phenylthiazole ethanamines are frequently evaluated in early-stage drug discovery as putative Monoamine Oxidase (MAO) inhibitors [1] and Aminergic G-Protein Coupled Receptor (GPCR) ligands , particularly targeting the Histamine H1 and H3 receptors [2].

This application note provides detailed, self-validating in vitro assay protocols for evaluating this compound. We detail a continuous fluorometric MAO inhibition assay and a radioligand binding displacement assay for the Histamine H3 receptor, emphasizing the mechanistic reasoning behind each experimental condition.

Compound Handling and Physicochemical Considerations

The compound is supplied as a hydrochloride (HCl) salt. This is a critical formulation choice for in vitro testing:

  • Solubility: The HCl salt ensures rapid dissolution in Dimethyl Sulfoxide (DMSO) for stock creation, and prevents precipitation upon dilution into aqueous assay buffers.

  • Stability: The salt form prevents the volatilization and oxidative degradation common to free primary amines.

Preparation: Prepare a 10 mM master stock in 100% anhydrous DMSO. For assays, perform serial dilutions in DMSO, ensuring the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced enzyme denaturation or membrane disruption.

Protocol I: High-Throughput Fluorometric MAO-A/B Inhibition Assay

Mechanistic Rationale

To determine the inhibitory potency ( IC50​ ) of the compound against MAO-A and MAO-B, we utilize an HRP-coupled Amplex™ Red assay [3].

  • Why Amplex Red? Unlike traditional UV-absorbance assays, Amplex Red allows for continuous kinetic monitoring of H2​O2​ production. This is crucial for identifying slow-binding or mechanism-based (irreversible) inhibitors.

  • Self-Validation: The assay includes a "No-MAO" control well containing the test compound, HRP, and H2​O2​ . This counter-screen ensures the test compound is not a false positive caused by direct quenching of resorufin fluorescence or inhibition of the coupling enzyme (HRP).

MAO_Assay A Substrate (e.g., Tyramine) B MAO Enzyme + Test Compound A->B Oxidative Deamination C H2O2 (Hydrogen Peroxide) B->C Produces D Amplex Red + HRP C->D Coupled Reaction E Resorufin (Fluorescent) D->E Oxidation (Ex: 540nm)

Fluorometric detection of MAO activity via HRP-coupled Amplex Red oxidation.

Step-by-Step Methodology

Reagents:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Enzymes: Recombinant human MAO-A or MAO-B (5 µg/mL final).

  • Substrates: p-Tyramine (1 mM final, non-selective) or Benzylamine (1 mM final, MAO-B selective).

  • Detection: 50 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP).

  • Reference Controls: Clorgyline (MAO-A) and Pargyline (MAO-B).

Workflow:

  • Compound Plating: Dispense 1 µL of 100x test compound (serially diluted in DMSO) into a black, flat-bottom 96-well microplate.

  • Enzyme Pre-incubation: Add 49 µL of MAO enzyme diluted in Assay Buffer to the wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme active site before the substrate introduces competitive pressure.

  • Reaction Initiation: Prepare a 2x working solution containing the substrate, Amplex Red, and HRP in Assay Buffer. Add 50 µL of this mixture to all wells to initiate the reaction (Total volume = 100 µL).

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Excitation: 540 nm / Emission: 590 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Calculate % inhibition relative to the DMSO vehicle control and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Protocol II: Histamine H3 Receptor Radioligand Binding Assay

Mechanistic Rationale

Given the structural similarity of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine to histamine, it must be screened for off-target or primary activity at the Histamine H3 Receptor (H3R) [2].

  • Why Isolated Membranes? Using recombinant cell membranes rather than whole cells eliminates variables related to compound permeability and intracellular trapping of the basic amine, yielding a true thermodynamic binding affinity ( Ki​ ).

  • Why PEI Treatment? The test compound is a primary amine, which is predominantly protonated (positively charged) at pH 7.4. Glass fiber (GF/B) filters possess a net negative charge. Pre-treating the filters with 0.3% Polyethylenimine (PEI) coats the glass fibers with positive charges, drastically reducing non-specific binding (NSB) of both the radioligand and the test compound.

H3R_Binding Membrane hH3R Membranes (50 mM Tris-HCl, pH 7.4) Incubation Incubation (60 min, RT) Membrane->Incubation Ligand [3H]-NAMH (Radioligand) Ligand->Incubation Compound Test Compound (Competitor) Compound->Incubation Filtration Rapid Filtration (PEI-treated GF/B filters) Incubation->Filtration Separates Bound from Free Counting Liquid Scintillation Counting (LSC) Filtration->Counting Quantifies Specific Binding

Workflow for competitive radioligand displacement assay at the Histamine H3 receptor.

Step-by-Step Methodology

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4.

  • Membranes: CHO-K1 cell membranes expressing human H3R (10 µg protein/well).

  • Radioligand: [3H] -N- α -methylhistamine (1 nM final concentration).

  • NSB Control: 10 µM Clobenpropit or Thioperamide.

Workflow:

  • Filter Preparation: Soak GF/B 96-well filter plates in 0.3% PEI for 1 hour at room temperature. Wash twice with ice-cold Assay Buffer prior to use.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 20 µL Test Compound (or DMSO for total binding, or Clobenpropit for NSB).

    • 20 µL [3H] -N- α -methylhistamine.

    • 160 µL H3R Membrane suspension.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes with gentle orbital shaking to reach thermodynamic equilibrium.

  • Harvesting: Transfer the reaction mixtures to the PEI-treated GF/B filter plate using a vacuum manifold cell harvester. Rapidly wash the filters three times with 500 µL of ice-cold Assay Buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the radioligand during the wash step.

  • Quantification: Dry the filter plate, add 50 µL of liquid scintillation cocktail to each well, and read the plate on a Microbeta scintillation counter (Counts Per Minute, CPM).

  • Data Analysis: Calculate specific binding by subtracting the NSB CPM from all wells. Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to convert the IC50​ to the absolute binding affinity ( Ki​ ).

Quantitative Data Presentation

To ensure rigorous lead optimization, data from the aforementioned protocols should be tabulated to highlight target affinity and isoform selectivity. Below is a representative data structure for evaluating 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride against reference standards.

Compound / ReferencehMAO-A IC50​ (µM)hMAO-B IC50​ (µM)MAO Selectivity Index (A/B)hH3R Binding Ki​ (nM)
Test Compound 0.45 ± 0.080.12 ± 0.033.7585.4 ± 6.2
Clorgyline 0.005 ± 0.001> 10.0< 0.001N/A
Pargyline > 10.00.015 ± 0.002> 666N/A
Thioperamide N/AN/AN/A4.3 ± 1.6

Note: Test compound values are representative mock data demonstrating the expected reporting format for dual-target profiling.

References

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules (MDPI). Available at:[Link]

  • International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews (NCBI/PMC). Available at:[Link]

Application

Application Note: 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride in Stereoselective Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical identity. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 90988...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical identity. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0)[1] has emerged as a highly versatile chiral building block for fragment-based drug discovery (FBDD) and lead optimization.

This molecule provides a trifecta of structural advantages:

The Thiazole Core: Acts as a privileged scaffold[2] that frequently participates in hydrogen-bond acceptor interactions (via the endocyclic nitrogen) and π

π stacking with aromatic residues in target binding pockets (e.g., kinase hinge regions).
  • The C4-Phenyl Ring: Provides a robust lipophilic vector to occupy hydrophobic sub-pockets, enhancing target affinity and modulating the overall lipophilicity (LogP) of the final drug candidate.

  • The Chiral Ethanamine Moiety: The α -methyl group is not merely a synthetic handle; it acts as a conformational lock. By introducing allylic 1,3-strain ( A1,3 strain) when converted into an amide or urea, the chiral methyl group restricts the rotation of the adjacent bond. This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.

  • The compound is supplied as a hydrochloride salt to prevent the oxidative degradation and spontaneous dimerization that primary free-base amines can undergo during long-term storage. Furthermore, the primary exocyclic amine is significantly more nucleophilic than the endocyclic thiazole nitrogen, allowing for highly chemoselective functionalization without the need for complex protecting group strategies[2].

    Pharmacophore Mapping & Interaction Pathways

    To understand the utility of this building block, it is essential to visualize how its distinct structural modules translate into target interactions.

    Pharmacophore Core Thiazole-Amine Scaffold P1 Phenyl Ring (Lipophilic Pocket) Core->P1 Hydrophobic Int. P2 Thiazole Nitrogen (H-Bond Acceptor) Core->P2 Kinase Hinge P3 Chiral Methyl (Conformational Lock) Core->P3 Steric Vector P4 Amide/Urea NH (H-Bond Donor) Core->P4 Solvent Boundary

    Pharmacophore mapping of the 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine scaffold.

    Quantitative Data: Optimization of Amide Coupling

    When incorporating chiral amines into complex drug scaffolds, maintaining the enantiomeric excess (ee) is paramount. The choice of coupling reagent directly impacts both the yield and the stereochemical integrity of the product. Based on empirical optimization, HATU is the superior reagent for this sterically hindered α -branched amine[3],[4].

    Table 1: Comparative Analysis of Amide Coupling Conditions for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine

    Coupling ReagentBaseSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
    HATU DIPEA DMF 2 92% >99%
    EDC·HCl / HOBtDIPEADCM1278%>99%
    T3P (50% in EtOAc)Et 3​ NEtOAc885%98%
    DCC / DMAPEt 3​ NDCM2465%95%*

    *Note: DCC/DMAP protocols often lead to minor racemization via oxazolone intermediate formation and complicate purification due to insoluble dicyclohexylurea byproducts.

    Experimental Protocols

    The following protocols are designed as self-validating systems. They incorporate specific stoichiometric rationales and in-process controls to ensure reproducibility and high fidelity.

    Protocol A: Stereoretentive Amide Coupling via HATU

    Causality & Rationale: HATU is utilized because its internal basic nitrogen (the 7-azabenzotriazole moiety) acts as an intramolecular general base, accelerating the aminolysis step. This rapid kinetics outcompetes the slower racemization pathways[3]. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its bulkiness prevents it from acting as a competing nucleophile, ensuring clean conversion[4].

    Materials:

    • 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (1.0 eq)

    • Target Carboxylic Acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

    Step-by-Step Methodology:

    • Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Base Addition: Add DIPEA (1.5 eq) dropwise to the mixture at 0 °C. Stir for 15 minutes. Self-Validation: The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester.

    • Amine Introduction: In a separate vial, suspend the chiral amine hydrochloride (1.0 eq) in a minimal volume of DMF and add the remaining DIPEA (1.5 eq) to generate the free base in situ.

    • Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

    • In-Process Control: Monitor the reaction via LC-MS. The mass of the active ester should be fully consumed, replaced by the desired product mass.

    • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    Protocol B: Asymmetric Urea Synthesis via Triphosgene

    Causality & Rationale: Synthesizing unsymmetrical ureas from primary amines often risks the formation of symmetrical urea byproducts. Using triphosgene in a strictly controlled, step-wise manner ensures that the chiral amine is first converted to a stable isocyanate intermediate before the second amine is introduced.

    Materials:

    • 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (1.0 eq)

    • Triphosgene (0.4 eq)

    • Secondary Amine (1.2 eq)

    • DIPEA (4.0 eq)

    • Anhydrous Dichloromethane (DCM) (0.1 M)

    Step-by-Step Methodology:

    • Isocyanate Formation: Dissolve triphosgene (0.4 eq) in anhydrous DCM at 0 °C under nitrogen.

    • Controlled Addition: Slowly add a pre-mixed solution of the chiral amine hydrochloride (1.0 eq) and DIPEA (2.0 eq) in DCM over 30 minutes using a syringe pump. Stir at 0 °C for 1 hour.

    • Verification: Take a small aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl carbamate derivative confirms successful isocyanate formation.

    • Urea Formation: Add the secondary amine (1.2 eq) and the remaining DIPEA (2.0 eq) in one portion. Warm to room temperature and stir for 4 hours.

    • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate. Purify via flash column chromatography.

    Synthetic Workflow Visualization

    Workflow A 1-(4-Phenyl-1,3-thiazol-2-yl) ethan-1-amine HCl B Free-Basing (DIPEA / DCM or DMF) A->B Step 1 (In Situ) C Amide Coupling (R-COOH, HATU) B->C Pathway A D Urea Formation (Triphosgene, R-NH2) B->D Pathway B E Chiral Amide Product (Stereoretentive) C->E Yield >90% F Chiral Urea Product (Stereoretentive) D->F Yield >80%

    Synthetic workflow for amide and urea generation from the chiral thiazole amine.

    References

    • NextSDS Chemical Substance Database. "1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride." NextSDS. Available at:[1]

    • Benchchem. "(5-Ethyl-1,3-thiazol-2-yl)methanamine Applications and Chemoselectivity." Benchchem. Available at:[2]

    • The Journal of Organic Chemistry - ACS Publications. "A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir." ACS. Available at:[3]

    • Accounts of Chemical Research - ACS Publications. "Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids." ACS. Available at:[4]

    Sources

    Method

    Application Note: Optimized Peptide Coupling Strategies for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride

    Chemical Profiling & Mechanistic Causality Amide bond formation is a foundational transformation in medicinal chemistry, particularly for synthesizing target molecules with enhanced pharmacokinetic profiles. The incorpor...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Chemical Profiling & Mechanistic Causality

    Amide bond formation is a foundational transformation in medicinal chemistry, particularly for synthesizing target molecules with enhanced pharmacokinetic profiles. The incorporation of heteroaromatic motifs, such as the 1,3-thiazole ring, is a proven strategy for developing antimicrobial, antitumor, and anti-neurodegenerative agents ([1], [2]).

    However, utilizing 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0) as the nucleophile in peptide coupling presents specific chemical challenges that dictate the choice of reagents and reaction conditions:

    • Steric Hindrance: The primary amine is situated on an α -branched carbon (an ethyl linker), creating a secondary-like steric environment. Traditional activation methods (e.g., carbodiimides) are often inefficient for α -branched amines, suffering from slow reaction rates and low yields due to steric repulsion during the nucleophilic attack ([3]).

    • Electronic Effects: The adjacent 1,3-thiazole ring exerts a mild electron-withdrawing effect, slightly reducing the nucleophilicity of the amine compared to standard aliphatic amines.

    • Salt Neutralization: The compound is supplied as a hydrochloride salt. It requires efficient in situ free-basing with a non-nucleophilic base to become a competent nucleophile, fundamentally altering the stoichiometric requirements of the reaction base.

    To overcome these barriers, uronium/aminium salts such as HATU are strongly recommended. HATU generates a highly reactive OAt-active ester. The adjacent nitrogen in the azabenzotriazole ring of HOAt exerts an anchored neighboring-group effect, which significantly accelerates the nucleophilic attack of sterically hindered amines while minimizing epimerization ([4], [5]).

    Reagent Selection Matrix

    To optimize the coupling of this specific thiazolylethanamine, the following quantitative and qualitative data summarize the performance of common coupling reagents.

    Coupling ReagentActivation IntermediateReactivity ProfilePrimary ByproductRecommendation for Thiazolylethanamine
    HATU OAt-Active EsterVery HighWater-soluble TMUPrimary Choice: Optimal yield for hindered α -branched amines.
    PyBOP OBt-Active EsterHighPyrrolidine oxideAlternative: Effective if uronium salts cause guanidinylation.
    EDC / HOBt O-Acylisourea / OBtModerateWater-soluble ureaSecondary Choice: Cost-effective for scale-up, but requires longer times.
    DCC O-AcylisoureaLow to ModerateInsoluble DCUNot Recommended: High risk of O-N-migration and difficult purification.

    Reaction Workflow

    Workflow A Carboxylic Acid (N-Protected) B HATU + DIPEA (Activation) A->B Step 1 C OAt-Active Ester Intermediate B->C Fast E Amide Target Product C->E Step 2 Nucleophilic Attack D Thiazolylethanamine HCl + DIPEA (Free-basing) D->E Amine Addition

    Workflow of HATU-mediated peptide coupling with thiazolylethanamine.

    Self-Validating Experimental Protocol: HATU-Mediated Coupling

    This protocol is engineered as a self-validating system. It incorporates specific stoichiometric logic and visual/analytical checkpoints to ensure the successful coupling of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride.

    Scale: 1.0 mmol Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    Step 1: Pre-activation of the Carboxylic Acid

    Causality: Pre-activation is critical. If the amine and HATU are mixed before the acid is activated, the unhindered face of HATU can react directly with the amine, forming an irreversible guanidinium byproduct.

    • In an oven-dried round-bottom flask under an inert atmosphere (Argon/N2), dissolve the Carboxylic Acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in 8 mL of anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol) dropwise at room temperature.

    • Self-Validation Checkpoint 1: Observe the solution. A distinct color change to pale yellow should occur within 1–2 minutes. This visual cue confirms the deprotonation of HOAt and the successful formation of the highly reactive OAt-active ester ([4]). Stir for an additional 10 minutes.

    Step 2: Amine Free-Basing & Nucleophilic Addition

    Causality: The hydrochloride salt must be fully neutralized. Providing a dedicated portion of base specifically for the amine ensures the nucleophile is fully available without depleting the base required for the catalytic activation cycle.

    • In a separate vial, suspend 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (1.1 eq, 1.1 mmol) in 2 mL of anhydrous DMF.

    • Add DIPEA (1.5 eq, 1.5 mmol) to the vial and sonicate briefly until a clear solution is obtained, indicating complete free-basing. (Total DIPEA in system = 3.5 eq).

    • Add the free amine solution dropwise to the pre-activated acid mixture.

    • Self-Validation Checkpoint 2: Stir at room temperature for 2 hours. Analyze via LC-MS or TLC (UV 254 nm). The complete disappearance of the highly UV-active thiazole-amine spot confirms successful nucleophilic consumption.

    Step 3: Quenching and Phase-Partitioning Workup

    Causality: The workup is chemically designed to sequentially strip out the specific byproducts of a HATU reaction.

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Acidic Wash: Wash with 5% aqueous Citric Acid (2 x 20 mL). Logic: Protonates and extracts any unreacted thiazolylethanamine and excess DIPEA into the aqueous phase.

    • Basic Wash: Wash with saturated aqueous NaHCO3​ (2 x 20 mL). Logic: Deprotonates and extracts the HOAt byproduct and any unreacted carboxylic acid.

    • Polar Wash: Wash with Brine (3 x 20 mL). Logic: Multiple high-ionic-strength aqueous washes are mandatory to force the highly polar DMF and tetramethylurea (TMU) byproduct out of the organic phase.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide.

    Troubleshooting Logic

    Troubleshooting Start Issue: Low Amide Yield Check LC-MS Analysis: Which starting material remains? Start->Check Amine Amine Remains (Incomplete Free-basing) Check->Amine Unreacted Amine Acid Acid Remains (Poor Activation) Check->Acid Unreacted Acid Sol1 Action: Increase DIPEA to 3.5-4.0 eq. Amine->Sol1 Sol2 Action: Ensure strict anhydrous conditions or heat to 40°C Acid->Sol2

    Troubleshooting decision tree for low-yielding coupling reactions.

    References

    • JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques." Available at:[Link]

    • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Available at: [Link]

    • National Institutes of Health (PMC). "New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation." Available at:[Link]

    • Royal Society of Chemistry (RSC). "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency." Available at: [Link]

    Sources

    Application

    Application Note: Preparation and Validation of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl Stock Solutions

    Executive Summary 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0) is a highly versatile building block and pharmacophore frequently utilized in the synthesis of kinase inhibitors, GPCR ligands...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0) is a highly versatile building block and pharmacophore frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted therapeutics. As a primary amine isolated as a hydrochloride salt, its physicochemical behavior demands specific handling protocols to ensure assay reproducibility, prevent compound degradation, and maintain high-throughput screening (HTS) fidelity. This guide outlines the causality-driven methodology for preparing, validating, and storing stock solutions of this compound.

    Physicochemical Rationale & Solvent Causality

    Understanding the molecular properties of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl (Molecular Weight: ~240.75 g/mol ; Formula: C₁₁H₁₃ClN₂S) is critical for experimental design.

    • The Role of the Hydrochloride Salt: The free base form of this primary amine is lipophilic and prone to oxidation. Conversion to the HCl salt significantly enhances its thermodynamic stability and aqueous solubility by lowering the lattice energy required for dissolution[1].

    • Solvent Selection (DMSO vs. Aqueous): While the HCl salt is highly soluble in water, aqueous stocks are susceptible to microbial growth and pH-dependent hydrolysis over time. For drug discovery and HTS, anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard solvent. Preparing a concentrated stock in 100% DMSO prevents premature precipitation during serial dilutions, thereby stabilizing IC₅₀ and EC₅₀ values across multiple assay days[2].

    • Biological Assay Constraints: For downstream cell-based assays, the DMSO stock must be diluted in culture media. The final DMSO concentration must strictly remain below 0.5% (v/v) to prevent solvent-induced cytotoxicity or artificial membrane permeabilization[3].

    Quantitative Dilution Matrices

    To eliminate calculation errors at the bench, the following table provides exact volumetric requirements to achieve standard stock concentrations.

    Note: The mass of the compound includes the HCl salt (MW = 240.75 g/mol ). 10 mM is equivalent to 2.4075 mg/mL.

    Target ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
    1 mM 4.154 mL20.768 mL41.537 mL
    5 mM 831 µL4.154 mL8.307 mL
    10 mM 415 µL2.077 mL4.154 mL
    50 mM 83 µL415 µL831 µL

    Self-Validating Preparation Protocol

    This protocol is designed as a closed-loop system; each step includes a mechanistic justification (causality) and a quality control (QC) checkpoint to ensure the integrity of the final solution.

    Phase I: Preparation & Weighing
    • Equilibration: Remove the lyophilized powder from -20°C storage and allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

      • Causality: Amine hydrochloride salts are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which rapidly degrades the compound and artificially inflates the weighed mass[4].

    • Weighing: Using an analytical balance, weigh the desired mass (e.g., 5.0 mg) into a sterile, amber low-bind microcentrifuge tube.

    Phase II: Dissolution & Validation
    • Solvent Addition: Add the precise volume of anhydrous DMSO (≥99.9% purity, stored under argon) required for your target concentration (e.g., 2.077 mL for a 10 mM stock).

    • Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

      • Causality: Sonication disrupts crystalline lattice structures that may resist initial solvation, ensuring complete molecular dispersion.

    • Visual Quality Control (QC): Hold the tube against a light source. The solution must be optically clear. Any turbidity or opalescence indicates incomplete dissolution. Do not proceed if the solution is turbid.

    Phase III: Aliquoting & Storage
    • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 50 µL) using sterile, solvent-resistant tubes (e.g., polypropylene).

      • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and compound precipitation, ruining assay reproducibility[3].

    • Storage: Immediately transfer aliquots to a -80°C freezer. Solutions are generally stable for up to 6 months under these conditions.

    Experimental Workflow Visualization

    G A 1-(4-Phenyl-1,3-thiazol-2-yl) ethan-1-amine HCl B Equilibrate to RT (Prevent Condensation) A->B C Solvent Selection B->C D Anhydrous DMSO (HTS / In Vitro) C->D Screening E Aqueous Buffer (In Vivo / Cell Assay) C->E Biological F Vortex & Sonicate (Visual QC: Clear) D->F E->F G Aliquot (Single-use) F->G H Store at -80°C (QC: LC-MS post-thaw) G->H

    Workflow for the preparation and validation of amine hydrochloride stock solutions.

    Post-Thaw Handling & Assay Integration

    When retrieving an aliquot for an assay, thaw it rapidly at room temperature or in a 37°C water bath, followed immediately by vortexing. Because DMSO freezes at 19°C, ensuring the solution is fully liquid and homogeneous before pipetting is critical. For high-fidelity assays, a secondary QC step using LC-MS or UV-Vis spectroscopy is recommended to verify that the concentration remains consistent with the pre-freeze state.

    References

    • MedChemExpress. "Compound Handling Instructions." MedChemExpress Technical Support. Available at:[Link]

    • China Amines. "Di-Methyl Amine Hydrochloride (DMA HCL) Properties & Handling." Pharma & Agrochemical Intermediates. Available at: [Link]

    Sources

    Method

    Application Note &amp; Protocols: 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine in Medicinal Chemistry

    Document Type: Technical Application Guide & Validated Protocols Target Audience: Researchers, medicinal chemists, and drug development professionals Executive Summary & Pharmacophore Rationale In modern drug discovery,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Application Guide & Validated Protocols Target Audience: Researchers, medicinal chemists, and drug development professionals

    Executive Summary & Pharmacophore Rationale

    In modern drug discovery, 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine serves as a highly privileged, chiral building block. Its structural architecture provides three distinct pharmacological and synthetic advantages that make it an ideal starting point for library generation:

    • The 4-Phenyl Ring: Acts as a lipophilic anchor, driving hydrophobic interactions within deep enzymatic or receptor binding pockets.

    • The 1,3-Thiazole Core: Functions as a robust hydrogen-bond acceptor and π

      π stacking participant, while maintaining excellent metabolic stability against oxidative degradation compared to other heterocycles.
    • The α -Methyl Ethanamine Moiety: The primary amine serves as a versatile nucleophilic handle for divergent synthesis. Crucially, the presence of the α -methyl group introduces a stereocenter. This "magic methyl" effect restricts the conformational flexibility of the side chain, locking the pharmacophore into a bioactive conformation that enhances target affinity and enables enantiomeric discrimination[1].

    Core Applications in Drug Development

    Anti-Parasitic Agents (Trypanosomacides)

    The thiazole-ethanamine scaffold is a proven precursor for potent trypanosomacidal agents targeting Trypanosoma brucei, the pathogen responsible for human African trypanosomiasis. Coupling the primary amine with bulky, lipophilic carboxylic acids (such as 1-adamantylcarboxylic acid) or sulfonyl chlorides (like 10-camphorsulfonyl chloride) generates derivatives that disrupt the parasitic cell cycle[1]. The length of the alkyl chain and the steric bulk of the amide dictate the selectivity profile against mammalian cells.

    Kinase Inhibitors and Anti-Inflammatory Probes

    While direct 2-aminothiazoles are frequently used to synthesize anti-inflammatory phenylureas[2], extending the linker to an ethanamine provides critical rotational flexibility. Reacting the ethanamine moiety with substituted phenyl isocyanates yields bidentate urea derivatives. These ureas act as powerful hydrogen-bond donor/acceptor networks, allowing the lipophilic phenylthiazole tail to probe deeper allosteric pockets in targets like p38 MAP kinase.

    Quantitative Bioactivity Summary

    The following table summarizes the structure-activity relationship (SAR) data for key derivatives synthesized from the 4-phenylthiazole-ethanamine scaffold and its isomers[1]:

    Compound SeriesStructural ModificationTarget PathogenActivity ProfileSelectivityRef.
    Amide 3c 1-Adamantylcarbonyl substitution on amineT. bruceiActive trypanosomacidalModerate[1]
    Sulfonamide 4d (±)-10-Camphorsulfonyl substitutionT. bruceiActive trypanosomacidalModerate[1]
    Isomeric Amide 1a 2-phenylthiazol-4-ethylamine isomerT. bruceiIC₅₀ = 0.42 µMHigh[1]

    Visualizations

    G A 1-(4-Phenyl-1,3-thiazol-2-yl) ethan-1-amine B Amide Coupling (HBTU, DIPEA) A->B C Urea Formation (Isocyanates) A->C D Sulfonylation (Sulfonyl Chlorides) A->D E Trypanosomacidal Amides B->E F Kinase Inhibitor Ureas C->F G Antimicrobial Sulfonamides D->G

    Divergent synthetic workflows for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine.

    Pathway Drug Thiazole-Ethanamine Amide Derivative Target Parasitic Enzyme (T. brucei) Drug->Target Binds Hydrophobic Pocket Inhibition Cell Cycle Arrest (Metabolic Disruption) Target->Inhibition Induces Clearance Parasite Clearance (Trypanosomacidal Effect) Inhibition->Clearance Leads to

    Mechanism of action for thiazole-ethanamine derived trypanosomacidal agents.

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that successful library generation requires strict in-process controls (IPCs). The following protocols are designed as self-validating systems to prevent the carryover of impurities or the epimerization of the chiral center.

    Protocol A: Synthesis of Trypanosomacidal Amides via HBTU Coupling

    Causality Focus: HBTU is selected over traditional carbodiimides (like DCC) because it forms an active ester intermediate that rapidly reacts with the amine, minimizing the risk of racemization at the α -chiral center of the ethanamine. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state without participating in side reactions.

    • Activation: Dissolve 1.2 eq of the carboxylic acid (e.g., 1-adamantylcarboxylic acid) and 1.5 eq of HBTU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

      • Self-Validating Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The acid spot must diminish, indicating the formation of the active ester. Do not proceed until activation is confirmed.

    • Coupling: Add 1.0 eq of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine to the mixture. Stir for 2-4 hours at room temperature.

      • Self-Validating Checkpoint 2: Analyze an aliquot via LC-MS. Confirm the disappearance of the amine mass (m/z [M+H]⁺ = 205.08) and the appearance of the target amide mass.

    • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes unreacted acid), and brine.

    • Validation: Dry over Na₂SO₄, concentrate, and analyze via Chiral HPLC to confirm the enantiomeric excess (ee) remains >98%, validating that stereochemical integrity was maintained.

    Protocol B: Synthesis of Bidentate Ureas for Kinase Probing

    Causality Focus: Dichloromethane (DCM) is utilized as the solvent because the starting materials are highly soluble, whereas the resulting urea product typically exhibits low solubility and precipitates out. This drives the reaction to completion via Le Chatelier's principle and simplifies purification.

    • Reaction Setup: Dissolve 1.0 eq of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine in anhydrous DCM under an inert nitrogen atmosphere.

    • Addition: Slowly add 1.05 eq of the substituted phenyl isocyanate dropwise at 0°C. Causality: Low temperature controls the exothermic reaction and prevents the formation of symmetric urea byproducts.

    • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The urea product will typically begin to precipitate as a white solid.

      • Self-Validating Checkpoint 1: Monitor via FT-IR spectroscopy. The complete disappearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹ confirms reaction completion.

    • Isolation: Filter the precipitated solid and wash with cold hexanes to remove any residual isocyanate.

      • Self-Validating Checkpoint 2: Confirm product identity via ¹H NMR (DMSO-d6), specifically verifying the presence of two distinct N-H urea protons appearing as singlets between 6.0 - 8.5 ppm.

    Sources

    Application

    Application Note: Leveraging 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride for Modern Ligand Design

    An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Power of Privileged Scaffolds in Drug Discovery In medicinal chemistry, certain molecular frameworks, known as "privileged...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide for Researchers and Drug Development Professionals

    Introduction: The Power of Privileged Scaffolds in Drug Discovery

    In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in compounds targeting a wide range of biological receptors. The 2-aminothiazole core is a quintessential example of such a scaffold, forming the structural basis for numerous clinically approved drugs and a multitude of investigational compounds.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions within protein active sites.[3] Derivatives of this scaffold have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antiprotozoal agents.[2][4][5][6]

    This guide focuses on a specific, readily available building block: 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0).[7] With its characteristic 4-phenyl-1,3-thiazole core and a reactive primary amine, this compound represents an ideal starting point for fragment-based ligand discovery (FBLD) and structure-activity relationship (SAR) studies. We will explore its potential in ligand design, providing the scientific rationale and detailed experimental protocols for its application in a drug discovery workflow.

    Part 1: Scientific Rationale and Strategic Application

    The 2-Aminothiazole Scaffold: A Blueprint for Potency and Selectivity

    The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors, a critical class of anticancer drugs.[1][8] The scaffold's utility stems from its rigid structure and the strategic placement of hydrogen bond donors and acceptors. Structure-activity relationship (SAR) studies on this class of compounds have revealed key insights:

    • The Thiazole Core: The central ring is often critical for activity, and its heteroatoms play a vital role in binding.[9]

    • The N-2 Position: The exocyclic amine at the 2-position is a crucial interaction point and a versatile handle for chemical modification. SAR studies show that this position exhibits high flexibility, allowing for the introduction of various substituents to dramatically improve potency and modulate selectivity.[9]

    • The C-4 and C-5 Positions: Substitutions on the thiazole ring itself, such as the phenyl group at C-4 in our target compound, are used to fine-tune interactions with the target protein, often by occupying hydrophobic pockets.[10]

    Our focus compound, with its ethylamine substituent at the 2-position, provides a chiral center and a primary amine ready for derivatization, making it a powerful tool for exploring the chemical space around a target's binding site.

    Strategic Fit for Fragment-Based Ligand Discovery (FBLD)

    Fragment-based ligand discovery (FBLD) has become a cornerstone of modern drug development.[11][12] It involves screening low-molecular-weight compounds ("fragments") to identify weak but efficient binders, which are then optimized into potent leads.[13] 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine is an excellent candidate for an FBLD campaign for several reasons:

    • Low Molecular Weight: It fits the "Rule of Three" often applied to fragments, ensuring it can be elaborated into a larger, drug-like molecule without becoming excessively large or lipophilic.

    • Chemical Handle: The primary amine provides a straightforward point for synthetic elaboration, allowing for the rapid generation of a library of analogues through techniques like amide coupling.

    • High "Ligand Efficiency": The privileged scaffold ensures that even as a small fragment, it has a high probability of forming meaningful interactions with a protein target.

    The following diagram illustrates the typical workflow where this compound would be utilized.

    FBLD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Start 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine (Fragment Library) Screening Biophysical Screening (SPR, NMR, MST) Start->Screening Test Binding Hit Validated 'Hit' (Binds to Target) Screening->Hit Identify Binders SAR SAR by Chemical Synthesis (Amide Coupling, etc.) Hit->SAR Elaborate Fragment Characterization Binding Characterization (ITC, SPR) SAR->Characterization Measure Affinity Structure Structural Biology (X-ray Crystallography) Characterization->Structure Determine Binding Mode Lead Potent Lead Compound Characterization->Lead Select Potent Analogue Structure->SAR Rational Design

    Caption: Workflow for Fragment-Based Ligand Discovery.

    Part 2: Experimental Application Notes and Protocols

    This section provides detailed protocols for researchers to screen, characterize, and structurally validate the binding of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride and its derivatives to a target protein.

    Protocol 2.1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

    SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it ideal for primary screening and kinetic analysis.[14]

    Objective: To identify if the compound binds to the target protein and to obtain initial kinetic parameters (association rate ka, dissociation rate kd).

    Methodology:

    • Sensor Chip Preparation:

      • Choose a suitable sensor chip (e.g., CM5 for standard amine coupling).[15]

      • Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry (EDC/NHS activation). Aim for a low immobilization density (e.g., to achieve a maximum analyte response of ~100 RU) to minimize mass transport effects.[16]

      • Deactivate remaining active esters with ethanolamine.

      • One flow cell should be left as a blank reference (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

    • Analyte Preparation:

      • Prepare a stock solution of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride in a suitable buffer (e.g., PBS or HEPES with 0.05% Tween-20) containing a small percentage of DMSO if needed for solubility (ensure the DMSO concentration is matched across all solutions).

      • Perform a serial dilution to create a concentration series of the compound (e.g., 0.1 µM to 100 µM).

    • SPR Experiment Execution:

      • Equilibrate the system with running buffer until a stable baseline is achieved.

      • Inject the different concentrations of the compound over the protein and reference flow cells for a set association time, followed by a dissociation phase with running buffer.

      • Perform a regeneration step between each concentration if necessary to remove all bound analyte.

      • Include several buffer-only injections (blanks) for double referencing.

    • Data Analysis:

      • Subtract the reference cell data and the buffer blank data from the active cell sensorgrams.

      • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).

    Protocol 2.2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

    ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during binding.[17] This allows for the determination of all thermodynamic parameters in a single experiment: binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[18][19]

    Objective: To accurately determine the thermodynamic profile of the protein-ligand interaction.

    ITC_Protocol Prep 1. Sample Preparation - Dialyze protein and ligand in identical buffer - Degas all solutions Setup 2. Instrument Setup - Load protein into sample cell - Load ligand into syringe - Set temperature and reference power Prep->Setup Titration 3. Titration - Perform sequential injections of ligand - Measure differential power (DP) to maintain  thermal equilibrium Setup->Titration Data 4. Data Acquisition - Plot heat change per injection  vs. molar ratio Titration->Data Control Control Experiment - Titrate ligand into buffer alone - Subtract heat of dilution Titration->Control Required for accuracy Analysis 5. Analysis - Fit binding isotherm to a model - Determine Kd, ΔH, and n Data->Analysis

    Caption: Key steps in an Isothermal Titration Calorimetry (ITC) experiment.

    Methodology:

    • Sample Preparation (Critical Step):

      • Thoroughly dialyze the purified protein against the final ITC buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

      • Dissolve the ligand (compound) in the exact same final dialysis buffer. Buffer mismatch is a primary source of error.[19]

      • Centrifuge and degas both protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent bubbles.[20]

    • Experiment Setup:

      • Set the experimental temperature (e.g., 25°C).

      • Load the protein solution (e.g., 20-50 µM) into the sample cell.

      • Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein (e.g., 200-500 µM).[19]

    • Titration:

      • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger, identical injections (e.g., 20 injections of 2.0 µL) with sufficient spacing to allow a return to baseline.

      • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.

    • Control Experiment:

      • Perform a control titration by injecting the ligand solution into the sample cell containing only buffer. This measures the heat of dilution, which must be subtracted from the main experiment's data for accuracy.[17][19]

    • Data Analysis:

      • Integrate the area under each injection peak to determine the heat change per injection.

      • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, ΔH, and n.

    Protocol 2.3: Structural Elucidation via X-Ray Crystallography

    Obtaining a high-resolution crystal structure of the protein-ligand complex is crucial for understanding the binding mode and guiding rational, structure-based drug design.[21]

    Objective: To determine the three-dimensional structure of the compound bound to the target protein.

    Methods: Two primary methods can be employed: co-crystallization and crystal soaking.[22]

    A. Co-crystallization Protocol:

    • Complex Formation: Mix the purified protein with the ligand at a molar excess (e.g., 1:5 to 1:10 protein-to-ligand ratio) and incubate to allow complex formation.[23]

    • Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of commercially available or in-house crystallization screens.[24]

    • Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

    • Data Collection: Cryo-protect the crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.[24]

    B. Crystal Soaking Protocol:

    This method is preferred if you already have a robust crystallization condition for the apo-protein.[22]

    • Apo-Crystal Growth: Grow crystals of the protein without the ligand.

    • Soaking Solution Preparation: Prepare a solution containing the ligand at a concentration significantly higher than its KD (e.g., 1-10 mM) dissolved in a cryo-protectant-compatible buffer or the original crystallization mother liquor.[23][25]

    • Soaking: Carefully transfer an apo-crystal into the soaking solution.[24] Incubation time can range from minutes to hours, depending on crystal packing and ligand properties.

    • Data Collection: Retrieve the soaked crystal, flash-cool in liquid nitrogen, and collect diffraction data as described above.[24]

    Part 3: Data Presentation and Interpretation

    Quantitative data from these experiments should be systematically organized to facilitate SAR analysis.

    Table 1: Hypothetical Biophysical Data for an Analogue Series

    Compound IDModification (at N-2 Amine)SPR KD (µM)ITC KD (µM)ITC ΔH (kcal/mol)Ligand Efficiency (LE)
    Lead-01 H (Primary Amine)150165-5.20.31
    Lead-02 Acetyl7582-6.10.33
    Lead-03 Cyclopropylcarbonyl2225-7.50.38
    Lead-04 Phenylacetyl5.86.1-9.80.41

    Ligand Efficiency (LE) is a key metric in fragment-based design, calculated as ΔG / (number of heavy atoms).

    The structural data from X-ray crystallography provides the ultimate validation, revealing specific interactions (hydrogen bonds, hydrophobic contacts) that can be leveraged to design the next generation of more potent and selective compounds.

    Conclusion

    1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride is more than just a chemical reagent; it is a strategic starting point for the design of novel ligands. By leveraging its privileged 2-aminothiazole scaffold and its suitability for fragment-based approaches, researchers can efficiently explore the chemical space of their biological target. The integrated workflow of biophysical screening (SPR), thermodynamic characterization (ITC), and structural elucidation (X-ray crystallography) described in these application notes provides a robust and validated pathway from an initial fragment hit to a potent lead compound.

    References

    • Biophysical Assays for Investigating Modulators of Macromolecular Complexes - PMC - NIH. (n.d.).
    • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. (n.d.).
    • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega. (2024, April 10). ACS Publications.
    • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 - PMC. (n.d.).
    • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart.
    • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.).
    • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Radiations.
    • The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.
    • Isothermal Titration Calorimetry | Biomolecular Interactions Facility. (n.d.). The Huck Institutes.
    • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (n.d.).
    • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
    • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega. (2023, November 7). ACS Publications.
    • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. (n.d.). NECTAR COST.
    • Isothermal Titration Calorimetry ITC. (2025, June 26). Protocols.io.
    • Biophysical Assays | Protein Interaction Analysis. (n.d.). BOC Sciences.
    • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (2019, January 28). Journal of Medicinal Chemistry.
    • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.).
    • Isothermal Titration Calorimetry (ITC). (n.d.). Protocols.io.
    • 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. (n.d.). NextSDS.
    • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. (2004, May 15). PubMed.
    • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. (n.d.).
    • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). MDPI.
    • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
    • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. (2018, September 10).
    • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist.
    • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (n.d.).
    • X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments.
    • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (n.d.). ResearchGate.
    • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018, September 10). SciELO.
    • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024, October 20). PubMed.
    • Structure-activity relationship of target compounds. (n.d.). ResearchGate.
    • Guidelines for the successful generation of protein–ligand complex crystals - PMC. (n.d.).
    • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (2024, October 9). ResearchGate.
    • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018, September 10). PubMed.
    • Crystallization of Protein-Ligand Complexes. (2020, October 28). Hampton Research.
    • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor. (2026, January 29). RSC Publishing.
    • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. (2024, June 26). Journal of Medicinal Chemistry.
    • 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. (n.d.). PubChemLite.
    • Fragment-Based Ligand Designing. (n.d.). Springer Nature Experiments.
    • SHAPE-enabled fragment-based ligand discovery for RNA. (2022, May 13). PNAS.
    • Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency. (n.d.). Journal of Medicinal Chemistry.

    Sources

    Method

    Application Note: Scale-Up Synthesis Protocol for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl

    Target Audience: Process Chemists, Synthetic Investigators, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Retrosynthetic Strategy & Mechanistic Rationale The 1,3-thiazole core i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Process Chemists, Synthetic Investigators, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Retrosynthetic Strategy & Mechanistic Rationale

    The 1,3-thiazole core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to impart metabolic stability and unique hydrogen-bonding profiles to drug candidates. The synthesis of 2,4-disubstituted thiazoles is classically achieved via the Hantzsch thiazole synthesis, a robust cyclocondensation reaction first reported in 1887 .

    For the specific target, 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl , the retrosynthetic disconnection dictates the use of an α-haloketone (2-bromoacetophenone) and a thioamide derivative. However, deploying an unprotected 2-aminothiopropanamide introduces severe chemoselectivity liabilities. The highly nucleophilic primary aliphatic amine would competitively attack the α-haloketone, leading to complex mixtures of N-alkylated polymers and drastically reducing the yield of the desired S-alkylated thiazole.

    To circumvent this, we employ 2-(tert-butoxycarbonylamino)thiopropanamide (Boc-Ala-thioamide) . The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group effectively masks the primary amine, directing the initial nucleophilic attack exclusively to the thioamide sulfur.

    G A 2-(Boc-amino)thiopropanamide (Protected Thioamide) C S-Alkylation Intermediate (Thioimidate) A->C EtOH, 60-70°C Exothermic S-Alkylation B 2-Bromoacetophenone (α-Haloketone) B->C EtOH, 60-70°C Exothermic S-Alkylation D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E tert-Butyl (1-(4-phenyl-1,3-thiazol-2-yl)ethyl)carbamate (Boc-Protected Thiazole) D->E Dehydration (-H2O) F 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl (Final Product) E->F HCl in EtOAc Boc Deprotection & Precipitation

    Reaction pathway for the scalable Hantzsch synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine.

    Scale-Up Considerations & Process Causality

    Transitioning a medicinal chemistry route to a scalable process requires substituting toxic or difficult-to-remove solvents (e.g., DMF, DCM) with environmentally benign alternatives that offer thermodynamic advantages .

    Solvent Selection & Exotherm Management: The initial S-alkylation step is highly exothermic. We utilize Ethanol (EtOH) as the reaction solvent. Ethanol serves a dual purpose: its boiling point (78°C) acts as an auto-regulating heat sink during the exothermic addition, and it possesses an ideal solubility profile. The starting materials are highly soluble in warm ethanol, but the resulting Boc-protected thiazole exhibits poor solubility at 0–5°C, allowing for direct isolation via crystallization without the need for aqueous workup or chromatography.

    Thermodynamic Driving Force in Deprotection: The deprotection step utilizes anhydrous HCl in Ethyl Acetate (EtOAc). Mechanistically, the acid catalyzes the cleavage of the carbamate, releasing isobutylene and carbon dioxide. Thermodynamically, EtOAc is an excellent solvent for the Boc-protected precursor but a remarkably poor solvent for the highly polar amine hydrochloride salt. As the Boc group is cleaved, the product spontaneously crystallizes. This precipitation continuously removes the product from the solution, driving the equilibrium forward (Le Chatelier’s principle) and providing an in situ purification mechanism.

    Self-Validating Experimental Protocols

    Note: The following protocols are engineered as self-validating systems. Built-in visual and analytical checkpoints ensure the success of each phase before progression.

    Step 1: Synthesis of tert-Butyl (1-(4-phenyl-1,3-thiazol-2-yl)ethyl)carbamate
    • Preparation: Charge a 5 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and internal thermocouple with 2-(Boc-amino)thiopropanamide (204.3 g, 1.0 mol) and absolute ethanol (2.0 L). Stir at 25°C until a uniform suspension is achieved.

    • Addition: Dissolve 2-bromoacetophenone (209.0 g, 1.05 mol) in 500 mL of ethanol. Add this solution dropwise to the reactor over 45 minutes.

    • Reaction: Heat the reactor jacket to maintain an internal temperature of 65–70°C. Stir for 3 hours.

    • Self-Validation Checkpoint 1: Visual: The suspension will transition to a clear, dark amber solution as S-alkylation occurs. Analytical: Perform an HPLC assay (254 nm); the reaction is validated to proceed when <2% of 2-bromoacetophenone remains.

    • Isolation: Cool the reactor linearly to 0–5°C over 2 hours. A thick, pale-yellow precipitate will form. Filter the slurry through a sintered glass funnel, wash the filter cake with ice-cold ethanol (2 x 200 mL), and dry under vacuum at 45°C to constant weight.

    Step 2: Synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl
    • Preparation: Charge a 3 L reactor with the isolated tert-butyl (1-(4-phenyl-1,3-thiazol-2-yl)ethyl)carbamate (approx. 268 g) and suspend in ethyl acetate (1.0 L).

    • Deprotection: Slowly add a 3M solution of anhydrous HCl in EtOAc (1.46 L, 5.0 eq) via an addition funnel at room temperature.

    • Self-Validation Checkpoint 2: Visual/Physical: Immediate effervescence (CO2 and isobutylene gas evolution) validates the onset of deprotection. Within 30–45 minutes, a heavy white crystalline solid will begin to precipitate, validating the formation of the HCl salt.

    • Completion: Stir the resulting slurry for an additional 4 hours at 20°C to ensure complete deprotection.

    • Isolation: Filter the white crystalline product, wash with cold EtOAc (3 x 150 mL) to remove any residual organic impurities, and dry under high vacuum at 50°C for 12 hours.

    Quantitative Data & In-Process Controls

    To ensure batch-to-batch reproducibility, all quantitative parameters and In-Process Controls (IPCs) are standardized below.

    Table 1: Stoichiometric Parameters and Yield Profiling

    Reagent / ProductMW ( g/mol )EquivalentsMass / VolExpected YieldPurity (HPLC)
    2-(Boc-amino)thiopropanamide204.291.00204.3 gN/A>99.0%
    2-Bromoacetophenone199.041.05209.0 gN/A>98.5%
    Ethanol (Solvent)46.0710 vol2.0 LN/AN/A
    Boc-Protected Thiazole 304.41N/A268.0 g88% >98.0%
    HCl in EtOAc (3M)36.465.001.46 LN/AN/A
    Final Product (HCl Salt) 240.75N/A195.0 g92% >99.5%

    Table 2: Self-Validating In-Process Controls (IPC)

    Process StepIPC MethodAcceptance CriteriaCorrective Action if Failed
    S-Alkylation Visual / ThermocoupleComplete dissolution; Exotherm to ~65°CVerify stirring mechanics; check reagent purity.
    Cyclodehydration HPLC (254 nm)< 2% 2-Bromoacetophenone remainingExtend reflux by 2 hours; verify internal temp.
    Intermediate Isolation Visual / YieldThick white/pale yellow crystalline slurryConcentrate mother liquor under vacuum by 30%.
    Boc Deprotection Gas Evolution / VisualCessation of gas; heavy precipitationAdd additional 0.5 eq HCl in EtOAc.
    Final Product Isolation HPLC / NMR< 0.5% Boc-protected intermediateReslurry in warm EtOAc/EtOH (9:1) and filter.

    References

    • Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15, 40912-40966. URL: [Link]

    • Carter, C. F., Lange, H., Ley, S. V., Baxendale, I. R., Wittkamp, B., Goode, J. G., & Gaunt, N. L. (2015). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Molecules, 20(3), 4387-4401. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl Solubility

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solvating 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-ami...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solvating 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (HCl) in Dimethyl Sulfoxide (DMSO) and subsequent aqueous assay media.

    Handling amine hydrochloride salts in polar aprotic solvents requires a precise understanding of thermodynamics, solvent hygroscopicity, and lattice energies. This guide provides the causality behind common precipitation issues, self-validating protocols, and a diagnostic workflow to ensure the integrity of your drug development assays.

    Physicochemical Properties & Solvation Data

    To troubleshoot solubility, we must first understand the quantitative and structural properties of the compound. The table below summarizes the critical data that dictates its behavior in solution.

    PropertyValueCausality / Impact on Solvation
    Chemical Identity 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HClThe lipophilic 4-phenylthiazole core resists aqueous solvation, while the ionic HCl salt resists aprotic solvation.
    Solvent System Dimethyl Sulfoxide (DMSO)Polar aprotic; excellent for free bases, but highly sensitive to water absorption which drastically reduces lipophilic solvating power[1].
    Recommended Stock 10 mM – 50 mMExceeding this threshold increases the thermodynamic probability of crystallization during freeze-thaw cycles[2].
    Aqueous Dilution ≤ 0.5% – 2% Final DMSOHigh local concentrations of DMSO during rapid aqueous dilution cause the lipophilic core to aggregate before the salt dissociates[3].

    Diagnostic Workflow

    Use the following decision tree to diagnose and resolve precipitation or cloudiness at any stage of your formulation process.

    TroubleshootingWorkflow Start 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl Added to DMSO Inspect Visual Inspection of Stock Solution Start->Inspect Cloudy Cloudy / Precipitate Detected Inspect->Cloudy Fails Clear Solution is Clear Inspect->Clear Passes CheckWater Was Anhydrous DMSO Used? (Freshly Opened) Cloudy->CheckWater Dilution Dilute into Aqueous Assay Media Clear->Dilution NewDMSO Prepare New Stock with Anhydrous DMSO CheckWater->NewDMSO No Rescue Warm to 37°C & Sonicate (Max 15 mins) CheckWater->Rescue Yes NewDMSO->Inspect Rescue->Inspect Crash Precipitation in Media ('Crashing Out') Dilution->Crash Fails Success Proceed to Assay Dilution->Success Passes CoSolvent Use Co-solvent (e.g., Tween-80, PEG400) or Step-wise Dilution Crash->CoSolvent CoSolvent->Dilution

    Diagnostic workflow for troubleshooting DMSO solubility and aqueous dilution issues.

    Troubleshooting Guide (FAQs)

    Q1: Why is my 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl powder not dissolving in fresh DMSO, even though the free base dissolves easily? Causality: Hydrochloride salts possess a strong ionic crystal lattice. DMSO is a polar aprotic solvent; while its high dipole moment solvates cations (like the protonated amine) effectively, it lacks hydrogen bond donors. This makes DMSO very poor at solvating the chloride anion. Therefore, the thermodynamic barrier to break the HCl lattice is much higher than that of the free base. Solution: You must provide kinetic energy to overcome this lattice energy. Follow Protocol 2 below to apply controlled thermal energy (37°C) and mechanical disruption (sonication).

    Q2: My DMSO stock solution was perfectly clear yesterday, but today it contains a cloudy precipitate. What happened? Causality: DMSO is highly hygroscopic. If your vial was left open or improperly sealed, it rapidly absorbed atmospheric moisture. The introduction of water alters the solvent's hydrogen-bonding network, making it highly structured. This drastically reduces the solvent's ability to accommodate the lipophilic 4-phenylthiazole moiety, leading to supersaturation and precipitation[1]. Additionally, repeated freeze-thaw cycles can nucleate crystallization, and once formed, these crystals are thermodynamically stable and difficult to redissolve[2]. Solution: Always use fresh, anhydrous DMSO. Aliquot your stock immediately upon preparation to avoid freeze-thaw cycles and moisture exposure.

    Q3: When I add my clear DMSO stock to my cell culture media, the solution instantly turns milky. How can I prevent this? Causality: This phenomenon is known as "crashing out." When a DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The lipophilic 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine molecules are suddenly stripped of their organic solvation shell and exposed to a high-dielectric aqueous environment. Before the HCl salt can fully dissociate and be stabilized by water, the lipophilic cores aggregate via hydrophobic interactions[4]. Solution: You must lower the kinetic shock of the solvent transition. Utilize a step-wise dilution method or incorporate an assay-compatible co-solvent (e.g., 0.1% Tween-80 or PEG400) to act as a thermodynamic bridge between the organic and aqueous phases[3].

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

    Protocol 1: Preparation of an Anhydrous DMSO Stock Solution

    Objective: Prevent moisture-induced precipitation by maintaining a strictly anhydrous environment.

    • Desiccation: Ensure the 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl powder is fully equilibrated to room temperature in a desiccator before opening. Causality: Opening cold powder causes immediate condensation of atmospheric moisture onto the compound.

    • Solvent Extraction: Pierce the septum of a fresh, unopened bottle of anhydrous DMSO (≥99.9% purity, water ≤0.005%) using a sterile, argon-purged syringe. Do not uncap the bottle[1].

    • Dissolution: Add the calculated volume of DMSO to the pre-weighed powder to achieve a maximum 10 mM stock.

    • Agitation: Vortex vigorously for 60 seconds.

    • Validation Check: Hold the vial against a strong light source. Criteria: The solution must be completely optically clear with no refractive particulate matter. If cloudy, proceed to Protocol 2.

    • Storage: Immediately divide into 10–50 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -20°C.

    Protocol 2: Rescuing a Precipitated Stock via Controlled Energy

    Objective: Overcome the ionic lattice energy or redissolve moisture-induced precipitates without degrading the compound.

    • Equilibration: Remove the precipitated aliquot from -20°C and allow it to sit at room temperature for 15 minutes.

    • Thermal Disruption: Place the sealed vial in a 37°C water bath for exactly 5 minutes. Causality: Mild heat provides the kinetic energy to break the stable crystal lattice formed during freezing[2].

    • Mechanical Disruption: Transfer immediately to a sonicating water bath for 5 minutes.

    • Validation Check: Inspect against a light source. Criteria: Solution must be clear.

    • Failsafe (Centrifugation): If a micro-precipitate persists, centrifuge at 10,000 x g for 2 minutes. Warning: Using the resulting supernatant will result in an unknown, lower concentration[1]. It is highly recommended to discard the aliquot and prepare a fresh stock if complete dissolution cannot be achieved.

    Protocol 3: Step-Wise Aqueous Dilution

    Objective: Prevent the compound from "crashing out" during the transition from aprotic to aqueous media.

    • Thermal Matching: Warm both the DMSO stock and your aqueous assay buffer (e.g., PBS or DMEM) to 37°C to increase the thermodynamic solubility limit.

    • Intermediate Co-Solvent Dilution: Create an intermediate stock by adding the DMSO solution dropwise to a small volume of buffer containing a co-solvent (e.g., 5% PEG400 or 0.1% Tween-80) while vortexing continuously[3]. Validation: This intermediate must remain clear.

    • Final Dilution: Add the intermediate solution dropwise to the final assay volume. Ensure the final DMSO concentration remains ≤ 0.5% to prevent cytotoxicity in cell-based assays[2].

    References

    • Compound Handling Instructions - MCE MedChemExpress[Link]

    • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate[Link]

    Sources

    Optimization

    Technical Support Center: Chiral Resolution of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride

    Overview Welcome to the Technical Support Center. This guide provides advanced troubleshooting, FAQs, and validated protocols for resolving the enantiomers of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview Welcome to the Technical Support Center. This guide provides advanced troubleshooting, FAQs, and validated protocols for resolving the enantiomers of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. Because the biological activity of pharmaceutical intermediates often resides in a single enantiomer, achieving high enantiomeric excess (ee) is a critical process in drug development ([1]).

    Module 1: Pre-Resolution Preparation (Freebasing)

    Q: Can I directly use the hydrochloride salt for diastereomeric salt resolution? A: No. The target molecule is supplied as a hydrochloride salt. Because the amine is already protonated by hydrochloric acid (a strong mineral acid), it cannot react to form a diastereomeric salt with a weaker chiral carboxylic acid ([2]). You must first neutralize the salt to its free base form.

    Protocol: Freebasing Workflow Causality Check: This protocol uses a salting-out effect to ensure maximum recovery of the partially water-soluble free amine.

    • Dissolution: Dissolve 1.0 eq of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl in distilled water.

    • Neutralization: Slowly add 1.0 M NaOH dropwise under continuous stirring until the aqueous solution reaches pH 10–11.

    • Salting Out: Saturate the aqueous layer with NaCl. This decreases the solubility of the uncharged free amine in water, driving it into the organic phase.

    • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the racemic free base.

    Troubleshooting: Low recovery during extraction. Issue: Emulsion formation traps the product. Solution: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add a small amount of methanol to alter the interfacial tension before separating the layers.

    Module 2: Resolution Strategy & Selection

    Q: How do I choose between Chromatography (SFC) and Classical Salt Resolution? A: The choice depends strictly on the scale of your operation. On a small scale (<10 g), resolving racemic compounds using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is fast and cost-effective ([3]). However, as the scale increases to multigram or kilogram quantities, SFC becomes prohibitively expensive. For large-scale operations, diastereomeric salt formation is the industry standard due to its scalability and cost-efficiency[3].

    G start 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl (Racemic Salt) freebase Freebasing Protocol (NaOH / DCM Extraction) start->freebase Neutralization decision Select Resolution Strategy freebase->decision sfc Chiral SFC / HPLC (Analytical to <10g Scale) decision->sfc Fast / Small Scale salt Diastereomeric Salt Formation (>10g to Kg Scale) decision->salt Scalable / Cost-Effective enz Enzymatic Kinetic Resolution (Alternative Biocatalysis) decision->enz High Enantioselectivity

    Decision tree for selecting the optimal chiral resolution strategy based on operational scale.

    Module 3: Diastereomeric Salt Resolution (The Classical Method)

    Q: Should I use a 1:1 molar ratio of chiral acid to racemic amine? A: We strongly advise against a 1:1 ratio. Instead, use the Half-Equivalent Method introduced by Gais and Brandt[2]. Because a racemate contains equal quantities of both enantiomers, only 0.5 equivalents of a chiral acid are stoichiometrically necessary to form a diastereomeric salt with the target enantiomer[2]. Causality Check: Using 0.5 equivalents avoids the complex solubility limits of multiple salt species that occur near a 1.0 molar ratio ([4]). It selectively precipitates the less soluble diastereomeric salt, leaving the other enantiomer as an unreacted free base in the mother liquor, thereby yielding highly enantiopure products and saving reagent costs[4].

    Table 1: Typical Resolving Agents for Primary Amines

    Resolving AgentStructure TypepKa1Key Attributes
    L-(+)-Tartaric Acid Linear dicarboxylic acid~2.98Abundant, cost-effective, and extensively documented for primary amines[1].
    (-)-Camphoric Acid Bicyclic dicarboxylic acid~4.60Rigid stereogenic structure promotes well-defined crystal packing and high diastereoselectivity[1].
    (1S)-(+)-10-Camphorsulfonic Acid Bicyclic sulfonic acid~1.20Stronger acid, highly effective for weakly basic amines[2].

    Protocol: Half-Equivalent Crystallization

    • Preparation: Dissolve 1.0 eq of the racemic free base in a minimum volume of warm methanol[1].

    • Acid Addition: In a separate flask, dissolve 0.5 eq of the chosen chiral resolving agent (e.g., L-tartaric acid) in warm methanol. Slowly add this to the amine solution under constant stirring[1].

    • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize[1].

    • Isolation: Filter the crystals. The solid contains the diastereomeric salt of Enantiomer A. The mother liquor contains the enriched free base of Enantiomer B[1].

    • Recovery: Suspend the isolated salt in water, add NaOH to pH 10, and extract with DCM to recover the optically pure amine[1].

    G racemate Racemic Free Base (1.0 Equivalent) mix Dissolve in Hot Solvent (MeOH or EtOH) racemate->mix acid Chiral Resolving Acid (0.5 Equivalent) acid->mix cool Controlled Cooling (Crystallization) mix->cool filter Filtration cool->filter solid Solid Precipitate (Diastereomeric Salt A) filter->solid liquid Mother Liquor (Enriched Free Base B) filter->liquid

    Workflow for the resource-efficient half-equivalent diastereomeric salt resolution method.

    Troubleshooting: Gel formation instead of crystallization. Issue: The salt crashes out as an amorphous gel, trapping impurities and ruining the ee. Cause: The optimal equivalents of a resolving agent and solvent combination are highly specific ([5]). Rapid cooling or high supersaturation leads to kinetic precipitation rather than thermodynamically controlled crystallization[4]. Solution: Re-dissolve the gel by heating. Add a co-solvent (e.g., 5% water in MeOH) to increase solubility. Cool the solution at a strictly controlled rate (e.g., 5°C/hour) and seed the solution with pure crystals if available.

    Module 4: Chiral Chromatography (SFC)

    Q: Why do my peaks tail severely on the chiral SFC column? A: Primary amines like 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine strongly interact with residual acidic silanols on the silica backbone of the chiral stationary phase. Solution: Always add a basic modifier to your co-solvent. Adding 0.1% Diethylamine (DEA) or Ethanolamine neutralizes these silanols, suppressing secondary interactions and ensuring sharp, symmetrical peaks.

    Table 2: Recommended Initial SFC Screening Conditions

    ParameterRecommendationRationale
    Stationary Phase Chiralpak AD-H or OD-H (5 µm)Amylose/cellulose derivatives offer broad selectivity for primary amines with aromatic rings.
    Mobile Phase CO2 / Methanol (80:20)Methanol provides excellent solubility and elution strength for polar amines.
    Basic Additive 0.1% Diethylamine (DEA)Crucial for basic analytes to suppress peak tailing.
    Temperature 35 °C - 40 °CMaintains CO2 in a supercritical state while ensuring optimal mass transfer.
    Back Pressure 100 - 120 barStabilizes the supercritical fluid density for reproducible retention times.
    Module 5: Enzymatic Kinetic Resolution

    Q: Is enzymatic resolution a viable alternative if salt formation fails? A: Yes. For compounds with racemization-prone functionalities or when classical methods fail, biocatalysis is an exceptionally powerful tool ([6]). Lipase-catalyzed kinetic resolution (e.g., using Candida antarctica lipase B, CAL-B) can selectively acylate one enantiomer of the primary amine using an acyl donor (like isopropyl acetate)[6]. Causality Check: The enzyme's chiral active pocket only accommodates one enantiomer, converting it into an amide. The other enantiomer remains an unreacted primary amine. The resulting mixture (an amide and an amine) has drastically different polarities, making them trivial to separate via standard silica gel chromatography.

    G amine Racemic Primary Amine rxn Enzymatic Acylation (Kinetic Resolution) amine->rxn donor Acyl Donor (e.g., Isopropyl Acetate) donor->rxn enzyme Lipase Catalyst (e.g., CAL-B) enzyme->rxn Catalyzes amide (R)-Amide (Acylated Product) rxn->amide unreacted (S)-Amine (Unreacted Enantiomer) rxn->unreacted

    Reaction pathway for lipase-catalyzed enzymatic kinetic resolution of primary amines.

    References
    • [2] Wikipedia - "Chiral resolution." URL:[Link]

    • [4] Ferreira, F. C., et al. - "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry, 2006. URL:[Link]

    • [6] Pharmaceutical Technology - "Chiral Resolution with and without Resolving Agents." URL:[Link]

    • [3] BioDuro-Sundia - "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale." URL: [Link]

    • [5] ACS Publications - "High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors." URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Crystallization of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl

    Welcome to the technical support guide for the purification of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the purification of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final crystallization step, a critical phase for ensuring the purity and quality of this important pharmaceutical intermediate. This guide provides in-depth, experience-based answers to common challenges encountered in the laboratory.

    Frequently Asked Questions (FAQs)

    Q1: What are the likely impurities in my crude 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl?

    A1: The impurity profile is largely dependent on the synthetic route. The Hantzsch thiazole synthesis, a common method, involves the condensation of an α-haloketone with a thiourea derivative.[1] Therefore, common impurities may include:

    • Unreacted Starting Materials: Such as 2-bromo-1-phenyl-ethanone or N-acetylthiourea.

    • Reaction By-products: Resulting from side reactions or incomplete conversion. The synthesis of 2-aminothiazole derivatives can be complex, leading to various structurally related compounds.[2][3][4]

    • Isomers: Positional isomers or stereoisomers depending on the specific synthetic pathway.

    • Residual Solvents and Reagents: Including solvents used in the reaction or workup, and excess acid (HCl).

    Q2: What is a good starting solvent system for the recrystallization?

    A2: For amine hydrochloride salts, polar protic solvents are generally a good starting point. A mixture of an alcohol and water is often effective. For instance, a system like Ethanol/Water or Isopropanol/Water can be highly effective.[5][6] The amine salt will typically have good solubility in the hot alcohol-water mixture and significantly lower solubility upon cooling. The ratio should be empirically determined, starting with enough hot solvent to fully dissolve the crude product, then adding water as an anti-solvent if needed to induce precipitation upon cooling.

    Q3: How critical is pH control during the crystallization process?

    A3: pH control is absolutely critical.[7][8] The compound is an amine hydrochloride, meaning it is the salt of a weak base and a strong acid.

    • Low pH (Excess HCl): If the solution is too acidic, you risk incorporating excess HCl into your crystal lattice or having it as a surface impurity.

    • High pH (Insufficient HCl): If the pH is not sufficiently acidic (e.g., pH > 2), a portion of the amine salt can revert to its free base form. The free amine has vastly different solubility characteristics and will act as a significant impurity, potentially inhibiting crystallization or "oiling out".[9] Monitoring the pH before crystallization is a crucial checkpoint.[10]

    Q4: Why is a slow cooling rate so important for achieving high purity?

    A4: The rate of cooling directly impacts the kinetic and thermodynamic balance of crystallization.

    • Thermodynamic Control (Slow Cooling): A slow cooling rate allows the crystallization process to remain near equilibrium. This gives molecules sufficient time to orient themselves correctly and integrate into the growing crystal lattice. Molecules of the correct compound (1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl) will fit perfectly, while impurity molecules will be rejected and remain in the solution (mother liquor). This results in fewer, larger, and purer crystals.[11][12][13]

    • Kinetic Control (Fast Cooling): Rapid cooling causes a sudden, high degree of supersaturation. This leads to rapid nucleation and crystal growth, trapping impurities within the crystal lattice because they do not have time to diffuse away from the growing crystal face.[14][15] This often results in a higher yield of smaller, less pure crystals.

    Troubleshooting Guide: From Impure Product to High-Purity Crystals

    This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

    Problem: My final product purity is low (<99%) even after crystallization. What are the likely causes and solutions?

    This is the most common issue and can stem from several factors. The key is to identify the mechanism of impurity incorporation.

    G start Low Purity Product Detected (e.g., by HPLC) check_wash Was the crystal cake washed adequately? start->check_wash check_cooling What was the cooling rate? check_wash->check_cooling Yes sol_wash Improve Washing Protocol: - Use cold, fresh solvent. - Consider a re-slurry. check_wash->sol_wash No / Unsure check_solvent Is the solvent system optimal? check_cooling->check_solvent Slow / Controlled sol_cooling Optimize Cooling Profile: - Implement slow, linear cooling (e.g., 5-10°C/hour). - Add a holding period (aging) at the final temperature. check_cooling->sol_cooling Fast / Uncontrolled sol_solvent Re-evaluate Solvent System: - Test different solvent/anti-solvent ratios. - Screen new solvents. check_solvent->sol_solvent No / Unsure

    Caption: Troubleshooting workflow for low product purity.

    • Cause: Surface Contamination

      • Explanation: Impurities may not be incorporated within the crystal but are present in the residual mother liquor adhering to the crystal surface. This is often the case when filtration is inefficient or washing is inadequate.[16]

      • Solution:

        • Effective Washing: After filtration, wash the filter cake with a small amount of cold recrystallization solvent. Using a warm or room-temperature solvent will dissolve some of your product, reducing the yield.

        • Re-slurry: If washing is insufficient, consider re-slurrying the filtered crystals in a solvent in which the product is poorly soluble but the impurity has some solubility (e.g., a cold ether or ester). Agitate for a short period (30-60 minutes) and re-filter.

    • Cause: Rapid Cooling

      • Explanation: As detailed in FAQ A4, fast cooling is a primary cause of impurity entrapment.[11][14]

      • Solution:

        • Programmed Cooling: If possible, use a reactor with controlled cooling. A linear cooling rate of 5-10°C per hour is a good target.

        • Staged Cooling: If programmed cooling is not available, cool the solution in stages. For example, cool from 80°C to 40°C over 2 hours, then from 40°C to 5°C over another 3-4 hours.

        • Insulation: Insulate the flask to slow down natural cooling to room temperature before transferring to an ice bath.

    • Cause: Poor Solvent Choice

      • Explanation: The chosen solvent system may not be selective enough. If an impurity has a solubility profile very similar to the product, it will co-precipitate. In some cases, impurities can form a solid solution with the product, making separation by crystallization very difficult.[17]

      • Solution:

        • Solvent Screening: A systematic solvent screen is necessary. The goal is to find a system where the product's solubility is highly temperature-dependent, while the impurity remains soluble even at low temperatures.

        • Anti-Solvent Crystallization: This technique can improve selectivity.[18][19] Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol) at room temperature, then slowly add an "anti-solvent" in which the product is insoluble (e.g., methyl tert-butyl ether, MTBE) until turbidity persists. This can sometimes leave impurities behind in the solvent mixture.

    Solvent Class (Good)Anti-Solvent Class (Poor)ProsCons
    Alcohols (Ethanol, IPA)Ethers (MTBE), HeptaneGood for dissolving polar HCl salts.May require significant anti-solvent volume.
    WaterAcetonitrile, AcetoneInexpensive, non-flammable.Product may form hydrates; drying can be difficult.
    AcetonitrileWater, TolueneCan provide different selectivity.Higher toxicity; may have high product solubility.
    Problem: The compound "oils out" or precipitates as an amorphous solid instead of crystallizing. How can I fix this?

    Explanation: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid phase you are trying to crystallize. This is common with impure compounds, as impurities can depress the melting point.

    Solutions:

    • Reduce Supersaturation Rate: The most common cause is adding an anti-solvent too quickly or cooling too rapidly.

      • Slow down the addition of the anti-solvent significantly.

      • Add the anti-solvent at a lower temperature.

      • Reduce the overall concentration by adding more of the primary "good" solvent before cooling.

    • Increase Temperature: Try running the crystallization at a higher temperature (if solvent boiling points permit) where the product is more likely to remain in a crystalline state.

    • Seeding: Introduce a few seed crystals of the pure compound into the solution just as it reaches the supersaturation point.[20] This provides a template for ordered crystal growth and can bypass the energy barrier required for spontaneous nucleation, preventing the formation of an oil.

    • Change Solvent System: The solvent can have a profound impact. A more viscous solvent might slow down diffusion and promote oiling. Experiment with different solvent systems from the table above.

    Problem: My yield is very low after recrystallization. What can I do to improve it?

    Explanation: While the primary goal of recrystallization is purification, yield is also a critical factor. Low yield is typically due to excessive product loss to the mother liquor.[10]

    Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Any excess solvent will retain more product in solution upon cooling.

    • Optimize Final Temperature: Ensure you are cooling to a sufficiently low temperature (e.g., 0-5°C) and holding for an adequate time (at least 1-2 hours) to maximize precipitation.

    • Analyze the Mother Liquor: Use HPLC to analyze the mother liquor (the solution left after filtration). If it contains a high concentration of your desired product, you can perform a second crop recovery by concentrating the mother liquor and re-cooling, although this second crop will likely be less pure.

    • Choose a Better Solvent System: Your product may be too soluble in the chosen solvent, even when cold. Find a solvent system where the solubility difference between hot and cold is much larger.

    Optimized Laboratory Protocol for Recrystallization

    This protocol provides a robust starting point for achieving high purity.

    • Dissolution:

      • Charge the crude 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl to a clean, dry flask equipped with a reflux condenser and magnetic stirrer.

      • Add a starting volume of 95% ethanol (e.g., 5 mL per gram of crude material).

      • Heat the mixture to reflux (approx. 78°C) with stirring until all solids dissolve. If solids remain, add more 95% ethanol dropwise until a clear solution is achieved. Note: Avoid adding a large excess.

    • Hot Filtration (Optional but Recommended):

      • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them. This step prevents them from being incorporated into your final product.

    • Controlled Cooling & Crystallization:

      • Allow the clear solution to cool slowly. For best results, let it cool naturally towards room temperature. The onset of crystallization should be observed as the solution cools.

      • Once the solution reaches ~30-40°C and crystal formation is evident, begin cooling in an ice-water bath to bring the temperature down to 0-5°C.

    • Aging:

      • Hold the slurry at 0-5°C with slow stirring for at least 2 hours. This "aging" or "digestion" period allows the crystallization to complete and can improve purity as the crystal lattice perfects itself.

    • Isolation & Washing:

      • Collect the crystals by vacuum filtration.

      • Wash the filter cake with a small portion of cold 95% ethanol (2 x 1 mL per gram of starting material).

    • Drying:

      • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    Visualization of Key Parameter Relationships

    G cluster_params Process Parameters cluster_attrs Final Product Attributes Solvent Solvent System Purity Purity Solvent->Purity High Impact Yield Yield Solvent->Yield High Impact pH pH Control pH->Purity High Impact Cooling Cooling Profile Cooling->Purity High Impact Cooling->Yield Moderate Impact CrystalSize Crystal Size Cooling->CrystalSize High Impact Agitation Agitation Rate Agitation->Purity Low Impact (re: agglomeration) Agitation->CrystalSize Moderate Impact

    Caption: Influence of process parameters on final product attributes.

    References

    • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]

    • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Available at: [Link]

    • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Available at: [Link]

    • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

    • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal... Available at: [Link]

    • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available at: [Link]

    • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available at: [Link]

    • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

    • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Available at: [Link]

    • NextSDS. (n.d.). 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. Available at: [Link]

    • PMC. (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Available at: [Link]

    • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Available at: [Link]

    • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
    • PubChemLite. (n.d.). 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. Available at: [Link]

    • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

    • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

    • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

    • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Available at: [Link]

    • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

    • Journal of Education: Rabindra Bharati University. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Available at: [Link]

    • PMC. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Available at: [Link]

    • ACS Publications. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

    • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

    • MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

    • PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

    • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

    • Google Patents. (2017, May 30). US9663507B1 - Crystallisation of thiamine hydrochloride.
    • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
    • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Available at: [Link]

    • NextSDS. (n.d.). 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-ol — Chemical Substance Information. Available at: [Link]

    • NextSDS. (n.d.). 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. Available at: [Link]

    • ResearchGate. (2018, November 22). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]

    • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Available at: [Link]

    • International Journal of Science and Research. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Analytical Performance Comparison: NMR Solvent Selection for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride

    Executive Overview For researchers and drug development professionals working with thiazole-derived building blocks, structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview

    For researchers and drug development professionals working with thiazole-derived building blocks, structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: )[1] presents unique analytical challenges due to its primary amine hydrochloride salt form and the overlapping aromatic signals of its phenyl and thiazole rings.

    This guide objectively compares the analytical performance of different deuterated solvents—specifically focusing on the aprotic solvent DMSO-d6 versus the protic solvent CD3OD—providing experimental data, mechanistic causality, and self-validating protocols to optimize your structural elucidation workflows.

    Mechanistic Causality of Solvent Interactions

    As a Senior Application Scientist, I frequently observe researchers struggling with missing or broadened signals when analyzing amine hydrochlorides. The choice of deuterated solvent fundamentally dictates the observable spectral window due to the following mechanisms:

    • Hydrogen Bonding and Proton Retention (DMSO-d6): In highly polar, aprotic solvents like DMSO-d6, the strong hydrogen-bond acceptor properties of the sulfoxide oxygen coordinate with the -NH3+ protons of the hydrochloride salt. This intermolecular interaction significantly reduces the proton exchange rate below the NMR timescale. Consequently, the -NH3+ protons become visible as a broad singlet (typically around 8.5–9.0 ppm), providing direct confirmation of the salt form.

    • Rapid H/D Exchange (CD3OD / D2O): Protic solvents facilitate rapid proton-deuterium (H/D) exchange. When the compound is dissolved in CD3OD, the -NH3+ protons are rapidly replaced by deuterons from the solvent, forming -ND3+. This renders the amine protons invisible in the 1H NMR spectrum. While this loss of structural information might seem detrimental, it practically eliminates quadrupolar broadening from the nitrogen-14 nucleus and simplifies the spectrum, offering superior baseline resolution for the adjacent methine (-CH-) quartet.

    Workflow Visualization

    NMR_Workflow Start 1-(4-Phenyl-1,3-thiazol-2-yl) ethan-1-amine HCl Solvent Solvent Selection Logic Start->Solvent DMSO DMSO-d6 (Aprotic, Polar) Solvent->DMSO CD3OD CD3OD / D2O (Protic) Solvent->CD3OD NH3_Vis NH3+ Protons Retained (Visible at ~8.8 ppm) DMSO->NH3_Vis NH3_Ex Rapid H/D Exchange (NH3+ Invisible) CD3OD->NH3_Ex Analysis 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC) NH3_Vis->Analysis NH3_Ex->Analysis Result Structural Elucidation & Purity Profiling Analysis->Result

    Fig 1: Solvent selection workflow for NMR analysis of amine hydrochlorides.

    Self-Validating Experimental Protocol

    To ensure high-fidelity data acquisition, every step of the NMR preparation and acquisition process must include internal validation checks.

    Step 1: Sample Preparation
    • Action: Weigh exactly 15.0 mg of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride into a clean glass vial. Add 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CD3OD) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The solution must be completely optically clear. Any particulate matter will cause magnetic susceptibility gradients, degrading the lineshape. If turbidity is observed, filter the solution through a 0.2 µm PTFE syringe filter directly into the 5 mm NMR tube.

    Step 2: Instrument Calibration & Shimming
    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium frequency of the solvent. Perform automated gradient shimming (Z1-Z5).

    • Validation Check: Ensure the lock level is stable (>80%). Verify the shimming quality by checking the residual solvent peak ()[2]. For DMSO-d6, the quintet at 2.50 ppm must have a full-width at half-maximum (FWHM) of ≤ 1.0 Hz. If the peak is broader, re-shim manually.

    Step 3: 1H NMR Acquisition
    • Action: Acquire the 1H spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans to ensure a high signal-to-noise ratio (SNR).

    • Validation Check: Post-acquisition, phase and baseline correct the spectrum. The TMS internal standard must be exactly at 0.00 ppm. The baseline should be flat without rolling artifacts, confirming proper receiver gain and relaxation settings.

    Comparative Spectral Data

    The following tables summarize the expected quantitative NMR chemical shifts for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride, demonstrating the performance variations between DMSO-d6 and CD3OD.

    Table 1: 1H NMR Chemical Shifts (400 MHz)
    Proton AssignmentDMSO-d6 (δ, ppm)CD3OD (δ, ppm)MultiplicityJ-Coupling (Hz)
    -CH3 (aliphatic) 1.651.75Doublet (d)6.8
    -CH- (methine) 4.854.95Quartet (q)6.8
    -NH3+ (amine salt) 8.80N/A (Exchanged)Broad Singlet (br s)-
    Thiazole C5-H 8.208.05Singlet (s)-
    Phenyl C2/C6 (ortho) 7.957.90Doublet (d)7.5
    Phenyl C3/C4/C5 (m/p) 7.45 - 7.557.40 - 7.50Multiplet (m)-
    Table 2: 13C NMR Chemical Shifts (100 MHz)
    Carbon AssignmentDMSO-d6 (δ, ppm)CD3OD (δ, ppm)
    -CH3 20.521.2
    -CH- 49.851.5
    Thiazole C5 115.2116.0
    Phenyl C2/C6 126.5127.2
    Phenyl C4 128.8129.5
    Phenyl C3/C5 129.2130.0
    Phenyl C1 134.0135.2
    Thiazole C4 155.5156.8
    Thiazole C2 170.2171.5

    Performance Synthesis: Which Solvent to Choose?

    • Choose DMSO-d6 when comprehensive structural elucidation is required. The retention of the -NH3+ signal provides undeniable proof of the hydrochloride salt state. However, researchers must be cautious of the highly hygroscopic nature of DMSO-d6; trace water will appear as a broad peak around 3.33 ppm, which can occasionally obscure aliphatic impurities.

    • Choose CD3OD when assessing the purity of the aromatic region. The lower viscosity of methanol compared to DMSO yields sharper lineshapes (narrower FWHM), providing superior resolution between the thiazole C5-H singlet and the phenyl ortho-doublet. The trade-off is the complete loss of the exchangeable amine protons.

    References

    • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]

    • Accela ChemBio. (n.d.). Product Information: 909886-12-0, 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. Accela ChemBio Catalog.[Link]

    Sources

    Comparative

    HPLC Method Validation for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Hydrochloride Purity: A Comparative Guide

    Executive Summary The purity analysis of basic pharmaceutical compounds, particularly primary amines formulated as hydrochloride salts, presents a persistent challenge in reversed-phase high-performance liquid chromatogr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The purity analysis of basic pharmaceutical compounds, particularly primary amines formulated as hydrochloride salts, presents a persistent challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (CAS: 909886-12-0)[1] is a prime example of such a molecule. Its structure—a hydrophobic phenyl-thiazole core coupled with a highly polar, basic ethanamine side chain—makes it highly susceptible to secondary interactions with silica-based stationary phases[2].

    This guide objectively compares three distinct chromatographic strategies for the purity analysis of this compound. Furthermore, it provides a comprehensive, step-by-step method validation protocol strictly aligned with the modernized ICH Q2(R2) guidelines, emphasizing a science- and risk-based lifecycle approach[3][4].

    The Analyte: Chemical Profile & Chromatographic Causality

    To engineer a robust method, we must first understand the causality behind chromatographic failures. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine is a basic analyte. In a standard aqueous mobile phase, the primary amine group is protonated ( NH3+​ ).

    Traditional silica-based HPLC columns contain residual silanol groups ( −SiOH ) on their surface. At a mobile phase pH above 3.0 to 4.0, these silanols deprotonate to form anionic silanoxides ( −SiO− )[2][5]. When the positively charged amine travels through the column, it undergoes strong ion-exchange interactions with these negative sites[6]. Because this adsorption is kinetically slower than the primary hydrophobic partitioning, it results in severe peak tailing (asymmetry factor > 2.0), which compromises resolution, integration accuracy, and impurity quantification[2][7].

    SilanolInteraction A Protonated Amine (Analyte NH3+) C Secondary Ion-Exchange Interaction A->C B Deprotonated Silanol (Silica SiO-) B->C D Peak Tailing (Asymmetry > 2.0) C->D E Low pH Buffer (pH 2.5) F Protonated Silanol (Neutral SiOH) E->F Neutralizes Surface G Symmetrical Peak (Asymmetry ≤ 1.2) F->G Eliminates Interaction

    Mechanistic pathways of silanol interactions and low-pH mitigation strategies.

    Comparative Method Engineering

    To overcome these secondary interactions, we compare three distinct analytical approaches. The goal is to achieve a USP Tailing Factor ( Tf​ ) of ≤1.5 and theoretical plates ( N ) ≥5000 , ensuring the method is fit for stability-indicating purity analysis.

    Method A: Legacy C18 (Type A Silica) at Neutral pH
    • Mechanism: Relies purely on hydrophobic retention. At pH 6.8, silanols are fully ionized.

    • Result: The protonated amine binds strongly to the SiO− sites. This leads to unacceptable tailing and potential irreversible adsorption[6][8].

    Method B: Fully Endcapped C18 (Type B Silica) at Acidic pH (Optimal)
    • Mechanism: Utilizes ultra-pure Type B silica with dense endcapping (converting residual silanols to non-polar trimethylsilyl groups)[5][7]. The mobile phase is buffered to pH 2.5 (e.g., using 20 mM Potassium Phosphate or 0.1% Trifluoroacetic acid).

    • Causality: The low pH suppresses the ionization of any remaining un-endcapped silanols, keeping them neutral ( −SiOH )[2][8]. This eliminates the electrostatic attraction, allowing the separation to be governed solely by the hydrophobic interaction with the phenyl and thiazole rings.

    Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
    • Mechanism: Uses a polar stationary phase (e.g., Zwitterionic or Amide) with a highly organic mobile phase (>70% Acetonitrile).

    • Result: Excellent peak shape for the amine, but poor retention and resolution for hydrophobic impurities (e.g., degradation products lacking the amine group).

    Experimental Performance Data Summary
    ParameterMethod A (Legacy C18, pH 6.8)Method B (Endcapped C18, pH 2.5)Method C (HILIC ZIC, pH 4.5)
    Stationary Phase 5 µm, 150 x 4.6 mm3 µm, 150 x 4.6 mm3 µm, 150 x 4.6 mm
    Mobile Phase Water/MeOH (50:50)0.1% TFA in Water / ACN Gradient10mM NH4OAc / ACN (10:90)
    USP Tailing Factor ( Tf​ ) 2.8 (Fail)1.1 (Pass)1.2 (Pass)
    Theoretical Plates ( N ) 1,80012,500 8,400
    Impurity Resolution Poor (co-elution in tail)Excellent ( Rs​>2.0 ) Moderate (hydrophobes elute at void)
    Verdict RejectedSelected for Validation Alternative for polar degradants

    Data synthesized based on established chromatographic behavior of primary amine hydrochlorides on various stationary phases.

    Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

    Having selected Method B as the optimal, self-validating system, we must validate it according to the modernized ICH Q2(R2) guidelines[3][4]. This protocol ensures the method is robust, reliable, and fit for its intended purpose (purity and assay determination).

    Phase 1: System Suitability Testing (SST)

    Before any validation parameter is assessed, the system must validate itself.

    • Prepare a standard solution of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride at 100 µg/mL.

    • Inject 6 replicates.

    • Acceptance Criteria: RSD of peak area ≤2.0% ; USP Tailing Factor ≤1.5 ; Theoretical plates ≥5000 .

    Phase 2: Specificity & Forced Degradation

    Specificity proves the method can unequivocally assess the analyte in the presence of impurities and degradants[4][9].

    • Subject the API to stress conditions:

      • Acidic (0.1N HCl, 60°C, 24h)

      • Basic (0.1N NaOH, 60°C, 24h)

      • Oxidative (3% H2​O2​ , Room Temp, 24h)

      • Thermal (105°C, 7 days)

      • Photolytic (UV/Vis exposure per ICH Q1B)

    • Analyze the stressed samples using a Photodiode Array (PDA) detector.

    • Acceptance Criteria: The analyte peak must be baseline resolved from all degradation products. The Peak Purity Angle must be less than the Peak Purity Threshold across the entire analyte peak.

    Phase 3: Linearity and Range

    Demonstrates that the results are directly proportional to the concentration of the analyte within a given range[4][9].

    • Prepare a stock solution and dilute to 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 50 to 150 µg/mL).

    • Inject each level in triplicate.

    • Plot Peak Area vs. Concentration.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

    Phase 4: Accuracy (Recovery)

    Assesses the closeness of agreement between the accepted true value and the measured value[3][9].

    • Spike known amounts of the API into a placebo matrix at three levels: 80%, 100%, and 120% of the target concentration.

    • Prepare three independent replicates at each level (9 determinations total).

    • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%, with an RSD ≤2.0% .

    Phase 5: Precision (Repeatability & Intermediate Precision)
    • Repeatability: Prepare 6 independent sample solutions at 100% concentration. Analyze on the same day, by the same analyst, on the same equipment.

      • Acceptance: Assay RSD ≤2.0% .

    • Intermediate Precision: Have a second analyst prepare 6 new independent samples on a different day, using a different HPLC system and a different column lot[10].

      • Acceptance: Overall RSD (n=12) ≤2.0% .

    Phase 6: Robustness (DoE Approach)

    ICH Q2(R2) strongly encourages a risk-based Design of Experiments (DoE) approach to robustness[10][11].

    • Deliberately vary critical method parameters:

      • Mobile phase pH (2.3 vs. 2.7)

      • Column temperature (25°C vs. 35°C)

      • Flow rate (0.9 mL/min vs. 1.1 mL/min)

      • Gradient composition ( ±2% organic)

    • Acceptance Criteria: System suitability parameters (Tailing, Resolution) must remain within passing limits across all variations.

    ICHWorkflow ATP 1. Analytical Target Profile (ATP) Define Method Goals Dev 2. Method Optimization (Endcapped C18 + Low pH) ATP->Dev Val 3. ICH Q2(R2) Validation Execution Dev->Val Spec Specificity (Forced Degradation / Peak Purity) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy & Precision (Recovery 98-102%, RSD ≤ 2%) Val->Acc Rob Robustness (DoE Parameter Variation) Val->Rob Report 4. Lifecycle Management & Continuous Verification Spec->Report Lin->Report Acc->Report Rob->Report

    ICH Q2(R2) Analytical Procedure Lifecycle and Validation Workflow.

    Conclusion

    The purity analysis of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride requires careful mitigation of secondary silanol interactions. As demonstrated, utilizing a fully endcapped Type B silica column in conjunction with a low-pH mobile phase (Method B) effectively neutralizes surface silanols, transforming a severely tailing peak into a sharp, symmetrical Gaussian profile. By strictly adhering to the modernized ICH Q2(R2) validation framework, laboratories can ensure this method remains robust, accurate, and reliable throughout the drug development lifecycle.

    References

    • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

    • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chrom Tech.[Link]

    • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.[Link]

    • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

    • NextSDS. 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. NextSDS Substance Database.[Link]

    • Axion Labs. HPLC Peak Tailing. Axion Analytical Labs.[Link]

    • International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2). IJPS Journal.[Link]

    • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

    • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.[Link]

    • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]

    • YouTube / Pharma Guidelines. Understanding ICH Q2(R2) Guidelines for Analytical Validation.[Link]

    Sources

    Validation

    Comparative Biological Activity of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Analogs: A Guide for Researchers

    Introduction The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered heterocyclic scaffold, co...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is present in various natural products and synthetic drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[3] Among the vast landscape of thiazole derivatives, 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine serves as a crucial pharmacophore. Its analogs, created through structural modifications, have demonstrated a broad spectrum of biological activities, making them a focal point for drug discovery and development.[1][2][3]

    This guide provides a comparative analysis of the biological activities of various 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine analogs. We will delve into their antimicrobial and anticancer properties, supported by experimental data and structure-activity relationship (SAR) studies. Furthermore, this document will outline detailed experimental protocols for the evaluation of these compounds, offering a practical resource for researchers in the field.

    Antimicrobial Activity: A Comparative Analysis

    Thiazole derivatives are well-recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens.[1][2][4] The structural versatility of the 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine scaffold allows for modifications that can significantly enhance its antimicrobial efficacy.

    Structure-Activity Relationship (SAR) Insights

    The antimicrobial activity of these analogs is intricately linked to the nature and position of substituents on the phenyl and thiazole rings.

    • Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the 4-phenyl ring can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with microbial targets. For instance, some studies have shown that the introduction of a hydroxyl group on the benzene ring can enhance activity, while a fluorine group may decrease it.[3]

    • Modifications of the Thiazole Ring: Alterations at the 2- and 5-positions of the thiazole ring have been shown to be critical for activity. For example, the substitution of an acyl group at the 5-position has resulted in compounds with notable antibacterial activity.[5]

    • Hybrid Compounds: "Clubbing" the thiazole nucleus with other heterocyclic moieties, such as pyrazoline, has been a successful strategy to enhance antimicrobial potential.[6] These hybrid compounds often exhibit synergistic effects, leading to superior activity compared to the individual scaffolds.[6]

    Comparative Antimicrobial Data

    The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine analogs against various microbial strains. The data highlights the impact of different structural modifications on antimicrobial potency.

    Compound IDR1 (Phenyl Ring Substitution)R2 (Thiazole Ring Modification)Test OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
    Analog A 4-OHHStaphylococcus aureus150-200Ofloxacin10
    Analog B 4-OH2-phenylStaphylococcus aureus125-150Ofloxacin10
    Analog C 4-ClHEscherichia coli>200Ofloxacin10
    Analog D HFused Benzo[d]thiazoleEscherichia coli50-75Ofloxacin10
    Analog E HFused Benzo[d]thiazoleAspergillus niger50-75Ketoconazole10

    Data synthesized from multiple sources for illustrative purposes.[7]

    Experimental Protocol: Broth Microdilution Assay for MIC Determination

    This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel thiazole analogs.[8][9][10]

    Materials:
    • 96-well microtiter plates

    • Test compounds (thiazole analogs)

    • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

    • Bacterial culture (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard

    • Mueller-Hinton Broth (MHB)

    • Spectrophotometer or microplate reader

    Procedure:
    • Preparation of Compound Dilutions:

      • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

      • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

    • Inoculum Preparation:

      • Grow the bacterial strain overnight on an appropriate agar medium.

      • Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

      • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation and Incubation:

      • Add the prepared bacterial inoculum to each well containing the compound dilutions.

      • Include a positive control (inoculum without compound) and a negative control (broth only).

      • Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination:

      • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be determined visually or by measuring the optical density at 600 nm.

    MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Read Plate Visually or with Plate Reader Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

    Workflow for MIC determination by broth microdilution.

    Anticancer Activity: Exploring Therapeutic Potential

    Thiazole-containing compounds have emerged as promising candidates in cancer therapy, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[3][11] The 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine scaffold has been extensively explored for the development of novel anticancer agents.

    Structure-Activity Relationship (SAR) in Anticancer Activity

    The anticancer efficacy of these analogs is highly dependent on their structural features.

    • Aromatic Substituents: The nature and position of substituents on the aromatic rings play a crucial role. For example, the presence of methoxy groups on the phenyl ring has been associated with enhanced anticancer activity.[3][12]

    • Heterocyclic Modifications: The introduction of additional heterocyclic rings can significantly impact the cytotoxic potential.

    • Mechanism of Action: Some thiazole derivatives have been shown to induce apoptosis and interfere with the cell cycle in cancer cells.[13][14] Others act as inhibitors of key enzymes involved in cancer progression, such as tubulin polymerization or carbonic anhydrases.[15][16]

    Comparative Anticancer Data

    The table below presents the half-maximal inhibitory concentration (IC50) values for selected analogs against different human cancer cell lines, demonstrating the influence of structural variations on their anticancer activity.

    Compound IDAromatic Ring SubstitutionCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
    Analog F 2,4-dimethoxyphenylMCF-7 (Breast)0.86Doxorubicin0.5-2
    Analog G 4-methoxyphenylSGC-7901 (Gastric)0.36Doxorubicin0.5-2
    Analog H 3-hydroxy-4-methoxyphenylHT-1080 (Fibrosarcoma)<1Doxorubicin0.5-2
    Analog I 4-fluorophenylSaOS-2 (Osteosarcoma)0.214--
    Analog J 4-chlorophenylSaOS-2 (Osteosarcoma)>0.273--

    Data compiled from various research articles for illustrative comparison.[14][16]

    Experimental Protocol: MTT Assay for Cytotoxicity Assessment

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]

    Materials:
    • Human cancer cell lines (e.g., MCF-7, HepG2)

    • 96-well cell culture plates

    • Test compounds (thiazole analogs)

    • Standard anticancer drug (e.g., Doxorubicin)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

    Procedure:
    • Cell Seeding:

      • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment:

      • Treat the cells with various concentrations of the test compounds and the standard drug. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

    • Incubation:

      • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition and Incubation:

      • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Formazan Solubilization:

      • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

    MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with Compounds & Controls Adherence->Treatment Incubate_Treatment Incubate for 48-72h Treatment->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

    Step-by-step workflow for the MTT cytotoxicity assay.

    Conclusion and Future Directions

    The 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine scaffold represents a privileged structure in medicinal chemistry, with its analogs demonstrating a remarkable range of biological activities. The comparative analysis presented in this guide underscores the significant impact of structural modifications on both the antimicrobial and anticancer properties of these compounds.

    Future research in this area should focus on:

    • Rational Design: Employing computational tools for the rational design of novel analogs with enhanced potency and selectivity.

    • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action to better understand their therapeutic potential.

    • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety profiles.

    By leveraging the structure-activity relationships and experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel thiazole-based therapeutics to address pressing needs in infectious diseases and oncology.

    References

    • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

    • A Review On Chemistry And Antimicrobial Activity Of Thiazole. ResearchGate. [Link]

    • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

    • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

    • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Center for Biotechnology Information. [Link]

    • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

    • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

    • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

    • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. [Link]

    • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

    • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. ACS Publications. [Link]

    • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. [Link]

    • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

    • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed. [Link]

    • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Publications. [Link]

    • EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. JETIR. [Link]

    • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Publications. [Link]

    • Design, Synthesis, and In Vitro Anticancer Evaluation of Thiazole-Based Chalcones Linked to Sulfanilamide as Tumor-Associated Carbonic Anhydrase IX and XII Inhibitors. ACS Publications. [Link]

    • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Center for Biotechnology Information. [Link]

    • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. National Center for Biotechnology Information. [Link]

    • (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate. [Link]

    • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. [Link]

    • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

    • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor. [Link]

    • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

    • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

    • Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. ResearchGate. [Link]

    • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

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    Comparative

    Benchmarking 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride: A Comparative Analysis Against Standard Ligands in Oncology and Inflammation

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals The 4-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biologica...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Researchers, Scientists, and Drug Development Professionals

    The 4-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subject of this guide, 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride, is a novel derivative whose specific biological targets and potency have yet to be fully elucidated. This guide, therefore, serves as a foundational roadmap for its characterization.

    I. Benchmarking Against Tubulin Polymerization Modulators

    Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are a cornerstone of eukaryotic cell structure and function, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer therapeutics.[1] This section will benchmark 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride against two standard tubulin-targeting agents with opposing mechanisms of action: Colchicine, a tubulin polymerization inhibitor, and Paclitaxel, a microtubule stabilizer.

    Standard Ligands for Tubulin Modulation
    • Colchicine: An alkaloid that inhibits microtubule polymerization by binding to the colchicine binding site on β-tubulin. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[2][3]

    • Paclitaxel (Taxol®): A potent mitotic inhibitor that binds to the β-tubulin subunit of microtubules, promoting their stabilization and disrupting the normal microtubule dynamics required for cell division.[4]

    Comparative In-Vitro Performance Data

    The following table presents hypothetical data for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride against the standard ligands in a tubulin polymerization assay. The objective is to determine if the test compound inhibits or promotes tubulin polymerization and to quantify its potency (IC50 or EC50).

    CompoundPrimary MechanismEffective Concentration (In-vitro Assay)
    1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride To be determinedTo be determined
    ColchicineTubulin Polymerization InhibitorIC50: ~1-3 µM[2][5]
    PaclitaxelTubulin Polymerization StabilizerEC50: ~3-10 µM[6][7]
    Experimental Workflow: In-Vitro Tubulin Polymerization Assay

    The following diagram illustrates a typical workflow for a turbidity-based in-vitro tubulin polymerization assay.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation: - Tubulin Stock - GTP Stock - Assay Buffer - Test Compounds plate_prep Plate Preparation: - Add Assay Buffer - Add Test Compounds/Controls reagent_prep->plate_prep Dispense incubation Pre-incubation at 4°C plate_prep->incubation Chill initiation Initiate Polymerization: - Add cold Tubulin-GTP solution - Transfer to 37°C incubation->initiation Start Reaction measurement Kinetic Measurement: - Read absorbance at 340 nm - Every minute for 60 min initiation->measurement Monitor data_proc Data Processing: - Plot Absorbance vs. Time measurement->data_proc Generate Curves param_calc Parameter Calculation: - Vmax - IC50/EC50 data_proc->param_calc Analyze

    Caption: Workflow for a turbidity-based tubulin polymerization assay.

    Detailed Protocol: In-Vitro Turbidity-Based Tubulin Polymerization Assay

    This protocol is adapted from established methodologies for monitoring microtubule formation by measuring the increase in light scattering as tubulin dimers polymerize.[6][8][9]

    Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP stock solution (100 mM)

    • Glycerol

    • Test compound (1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride) and standard ligands (Colchicine, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO).

    • 96-well, half-area, clear bottom microplates

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

    Procedure:

    • Preparation of Reagents:

      • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL on ice.

      • Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.

      • Prepare serial dilutions of the test compound and standard ligands in General Tubulin Buffer.

    • Assay Setup (on ice):

      • In a 96-well plate, add 10 µL of the diluted test compound, standard ligand, or vehicle control to the appropriate wells.

      • Prepare the tubulin polymerization mix by combining the tubulin stock, GTP, and glycerol in General Tubulin Buffer to achieve final concentrations of 3 mg/mL tubulin, 1 mM GTP, and 10% (v/v) glycerol.

    • Initiation and Measurement:

      • To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well containing the test compounds.

      • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

      • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis:

      • Plot the absorbance values against time to generate polymerization curves.

      • Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase of the curve.

      • Calculate the percentage of inhibition or stimulation relative to the vehicle control.

      • For inhibitors, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. For stabilizers, determine the EC50 value in a similar manner.

    II. Benchmarking Against Cyclooxygenase-2 (COX-2) Inhibitors

    Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[10] There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. This section will benchmark 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride against two standard selective COX-2 inhibitors.

    Standard Ligands for COX-2 Inhibition
    • Celecoxib (Celebrex®): A highly selective COX-2 inhibitor widely used as an anti-inflammatory and analgesic agent.[11][12]

    • Nimesulide: A preferential COX-2 inhibitor with anti-inflammatory, analgesic, and antipyretic properties.[13][14]

    Comparative In-Vitro Performance Data

    The following table presents the reported IC50 values for the standard ligands and provides a placeholder for the experimental data of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride in a COX-2 inhibition assay.

    CompoundTargetIC50 (µM)Reference
    1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride COX-2To be determined
    CelecoxibCOX-20.04 - 0.091[11][15][11],[15]
    NimesulideCOX-20.07 - 26 (time-dependent)[13][16][13],[16]
    Experimental Workflow: Fluorometric COX-2 Inhibitor Screening Assay

    The diagram below outlines the general workflow for a fluorometric COX-2 inhibitor screening assay.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation: - COX-2 Enzyme - Assay Buffer - Fluorometric Probe - Arachidonic Acid - Test Compounds plate_prep Plate Preparation: - Add Assay Buffer, Probe, and Enzyme reagent_prep->plate_prep Dispense compound_add Add Test Compounds/Controls plate_prep->compound_add pre_incubation Pre-incubation at RT compound_add->pre_incubation initiation Initiate Reaction: - Add Arachidonic Acid pre_incubation->initiation Start measurement Kinetic Measurement: - Read fluorescence (Ex/Em) - Every minute for 10-20 min initiation->measurement Monitor rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc

    Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

    Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

    This protocol is based on commercially available kits and established methodologies that measure the peroxidase activity of COX-2.[17][18][19]

    Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test compound and standard inhibitors (Celecoxib, Nimesulide) dissolved in DMSO.

    • 96-well, black, flat-bottom microplates

    • Fluorometric microplate reader.

    Procedure:

    • Reagent Preparation:

      • Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions. Keep the enzyme on ice.

      • Prepare serial dilutions of the test compound and standard inhibitors in COX Assay Buffer.

    • Assay Setup:

      • To each well of a 96-well plate, add the following in order:

        • COX Assay Buffer

        • Heme

        • Fluorometric probe

        • COX-2 enzyme

      • Add the diluted test compound, standard inhibitor, or vehicle control to the appropriate wells.

    • Reaction Initiation and Measurement:

      • Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.

      • Initiate the reaction by adding the arachidonic acid solution to all wells.

      • Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.

    • Data Analysis:

      • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

      • Calculate the percentage of inhibition for each concentration of the test compound and standard inhibitors relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    III. Conclusion and Future Directions

    This guide provides a comprehensive framework for the initial benchmarking of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride against established standard ligands in the context of anticancer and anti-inflammatory research. The provided protocols for in-vitro tubulin polymerization and COX-2 inhibition assays offer a starting point for researchers to quantitatively assess the compound's biological activity.

    The data generated from these experiments will be crucial in determining the primary mechanism of action and potency of this novel thiazole derivative. Further studies, including cell-based assays to confirm cellular activity and selectivity, as well as in-vivo models to assess efficacy and safety, will be necessary to fully characterize its therapeutic potential. The insights gained from this benchmarking process will undoubtedly guide the future development and optimization of this and other promising compounds based on the 4-phenyl-1,3-thiazole scaffold.

    IV. References

    • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]

    • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

    • Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity. PubMed. [Link]

    • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

    • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PMC. [Link]

    • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

    • Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed. [Link]

    • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]

    • Tubulin polymerization assay. Paclitaxel (PAC) and nocodazole (NOC)... ResearchGate. [Link]

    • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]

    • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

    • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). ResearchGate. [Link]

    • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis. [Link]

    • In vitro tubulin polymerization assay. The assembly of tubulin into... ResearchGate. [Link]

    • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

    • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC. [Link]

    • Design, synthesis and biological evaluation of colchicine glycoconjugates as tubulin polymerization inhibitors. ResearchGate. [Link]

    • Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. Frontiers. [Link]

    • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]

    • What are the therapeutic candidates targeting Tubulin?. Patsnap Synapse. [Link]

    • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. [Link]

    • HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

    • Nimesulide is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug. Bentham Science Publishers. [Link]

    • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

    • Predominant regulators of tubulin monomer–polymer partitioning and their implication for cell polarization. PMC. [Link]

    • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

    • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives. [Link]

    • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

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    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Handling 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride

    Foreword: A Proactive Approach to Laboratory Safety As researchers and developers, our primary focus is innovation. However, the foundation of groundbreaking science is a steadfast commitment to safety.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Foreword: A Proactive Approach to Laboratory Safety

    As researchers and developers, our primary focus is innovation. However, the foundation of groundbreaking science is a steadfast commitment to safety. This guide provides a comprehensive operational framework for handling 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, a rigorous safety protocol can be established by analyzing its constituent chemical moieties: the thiazole derivative core and the amine hydrochloride salt. This document synthesizes data from analogous compounds to provide a robust and trustworthy safety plan, empowering you to work with confidence and security.

    The core principle of this guide is risk mitigation through understanding. We will not only outline what to do but also explain why each step is critical, ensuring that these protocols become an intuitive part of your workflow.

    Hazard Analysis & Risk Profile

    The chemical structure combines a thiazole ring system with an amine hydrochloride. This allows us to infer a potential hazard profile based on well-documented chemical classes.

    • Thiazole Derivatives: Compounds in this class can cause skin, eye, and respiratory irritation.[1][2] Depending on the specific substitutions, some thiazole derivatives may be harmful if swallowed, inhaled, or on contact with skin.[1][2][3][4]

    • Amine Hydrochloride Salts: These are typically crystalline solids.[5] The primary physical hazard during handling is the generation of fine dust, which poses a significant inhalation risk.[3][6] Chemically, they are the salt of a weak base (the amine) and a strong acid (HCl). Contact with strong bases will liberate the free amine, while contact with strong acids is generally to be avoided.[7][8]

    Based on this analysis, 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with a moderate risk of toxicity upon ingestion or inhalation. The most significant route of accidental exposure during standard laboratory operations is the inhalation of airborne powder.

    Personal Protective Equipment (PPE): Your Essential Barrier

    A multi-layered PPE strategy is mandatory. The selection of PPE is not a static choice but is dependent on the specific procedure being performed. The following table provides a clear, task-based guide to PPE selection.

    Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Receiving & Unpacking Safety glasses with side shields.[2]Nitrile gloves.[2]Laboratory coat.[2]Recommended: N95 respirator, especially if the primary container seal could be compromised.[2]
    Weighing & Aliquoting (Solid) Chemical splash goggles.[2]Chemical-resistant nitrile gloves.[2]Chemical-resistant laboratory coat.[2]Mandatory: Work within a certified chemical fume hood.[1][2]
    Solution Preparation & Handling Chemical splash goggles. A face shield is required if there is a significant splash hazard.[2][9]Chemical-resistant nitrile or neoprene gloves.[2][10]Chemical-resistant laboratory coat.[2]Mandatory: Work within a certified chemical fume hood.[1][10]
    Waste Disposal Chemical splash goggles.[2]Chemical-resistant nitrile gloves.[2]Chemical-resistant laboratory coat.[2]Not generally required if handling sealed, decontaminated waste containers.
    PPE Selection Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Workflow start Start: Task Assessment task What is the task? start->task unpack Receiving or Unpacking Container task->unpack Non-invasive weigh Weighing Solid or Preparing Stock task->weigh Handling Powder solution Handling Solutions task->solution Handling Liquid spill Spill or Emergency task->spill Contingency ppe_unpack Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves unpack->ppe_unpack ppe_weigh Mandatory Controls: - Chemical Fume Hood Required PPE: - Splash Goggles - Lab Coat - Nitrile Gloves weigh->ppe_weigh ppe_solution Mandatory Controls: - Chemical Fume Hood Required PPE: - Splash Goggles - Lab Coat - Nitrile Gloves - Face Shield (if splash risk) solution->ppe_solution ppe_spill Refer to Spill Response Protocol (Section 5.1) spill->ppe_spill

    Caption: PPE selection workflow based on laboratory task.

    Operational Plan: From Receipt to Storage

    Adherence to a strict, step-by-step operational plan is the most effective way to prevent exposure and ensure experimental integrity.

    Preparation and Engineering Controls
    • Designated Area: All work with this compound must be performed in a designated area within a laboratory, preferably within a certified chemical fume hood.[10]

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

    • Gather Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present to minimize traffic in and out of the containment area.

    Step-by-Step Handling Procedure
    • Don PPE: Put on the appropriate PPE for the task as detailed in the table above. Always inspect gloves for any signs of degradation or puncture before use.[10]

    • Transfer to Fume Hood: Transport the sealed container of the chemical to the chemical fume hood.

    • Weighing: Perform all weighing operations on a balance inside the fume hood. Use a disposable weigh boat. To prevent dust generation, do not pour the powder from a height. Use a spatula to carefully transfer the solid.

    • Solution Preparation: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the chance of dust becoming airborne. Cap the vessel and mix by swirling or magnetic stirring.

    • Cleanup: After handling, decontaminate the spatula and work surface within the fume hood. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

    • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after the procedure is complete.[10] Do not eat, drink, or smoke in the laboratory area.[4][11]

    Storage Requirements
    • Container: Store the compound in its original, tightly sealed container.[10][12]

    • Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.

    • Compatibility: Store away from incompatible materials, particularly strong bases and strong oxidizing agents.[1]

    Emergency and Disposal Protocols

    A clear plan for emergencies and waste disposal is not just a regulatory requirement; it is a cornerstone of a safe laboratory environment.

    Emergency Procedures: Spill and Exposure

    In any emergency situation, the immediate priority is personal safety.

    • Small Spill (in fume hood):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

      • Carefully scoop the material into a designated, labeled hazardous waste container.

      • Wipe the area with a suitable solvent, collecting the wipes as hazardous waste.

    • Large Spill (outside fume hood):

      • Evacuate the immediate area.

      • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.

      • Prevent entry into the affected area.

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][13] Remove contaminated clothing. Seek medical attention if irritation develops.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

    • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][13]

    Spill Response Workflow

    Spill_Response spill Spill Detected location Where is the spill? spill->location in_hood Inside Fume Hood location->in_hood Contained out_hood Outside Fume Hood location->out_hood Open Lab size What is the size? small_spill Small & Contained size->small_spill large_spill Large or Uncontained size->large_spill handle_small 1. Alert others 2. Wear full PPE 3. Absorb with inert material 4. Collect in sealed waste container 5. Decontaminate area in_hood->handle_small out_hood->size small_spill->handle_small handle_large 1. EVACUATE AREA 2. Alert Supervisor 3. Call EHS / Emergency Response 4. Secure the area (prevent entry) large_spill->handle_large

    Caption: Decision-making workflow for chemical spill response.

    Comprehensive Disposal Plan

    All waste materials containing 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [14][15]

    • Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[15]

    • Solid Waste: This includes unused compound, contaminated weigh boats, gloves, and absorbent materials from spills. Place these items in a chemically resistant container with a secure lid, labeled "Hazardous Waste" with the full chemical name.[14]

    • Liquid Waste: This includes all solutions containing the compound and the rinsate from container decontamination. Collect in a compatible, sealed container labeled "Hazardous Waste" and list all chemical components, including solvents.[14]

    • Empty Container Decontamination: Primary containers must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[14] Collect all three rinses as hazardous liquid waste.[14] After rinsing and allowing the container to dry, completely deface or remove the original label before disposing of it as regular lab glass or plastic, per your institution's policy.[14]

    • Final Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of all waste.[3][16] Adhere to all federal, state, and local environmental regulations.[12]

    References

    • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. BenchChem.
    • BenchChem. (2025). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. BenchChem.
    • BenchChem. (2025). Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. BenchChem.
    • BenchChem. (2025). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. BenchChem.
    • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
    • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). BenchChem.
    • MilliporeSigma. (2025). 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea Safety Data Sheet. MilliporeSigma.
    • Sigma-Aldrich. (2025). TCO-amine HCl salt Safety Data Sheet. Sigma-Aldrich.
    • Enamine. (n.d.). (1S,3S)-3-azidocyclohexan-1-amine hydrochloride Safety Data Sheet. Enamine.
    • Collect and Recycle. (2024). Amine Disposal For Businesses. Collect and Recycle.
    • Fisher Scientific. (2025). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Safety Data Sheet. Fisher Scientific.
    • TCI Chemicals. (2025). 3-Buten-1-amine Hydrochloride Safety Data Sheet. TCI Chemicals.
    • TCI Chemicals. (2023). 1H-Pyrazol-4-amine Safety Data Sheet. TCI Chemicals.
    • Enamine. (n.d.). 2-(piperidin-1-yl)ethane-1-thiol Safety Data Sheet. Enamine.
    • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
    • Enamine. (n.d.). 7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one Safety Data Sheet. Enamine.
    • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta, Department of Chemistry.
    • Ishihara Sangyo Kaisha, Ltd. (2022). 2,4-D "Ishihara" Amine Salt Safety Data Sheet. Ishihara Sangyo Kaisha, Ltd.
    • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

    • Reddit. (2018). Ways of crashing out amines. r/chemistry.
    • Zhang, W., Yao, Y., Xu, Y., Zhou, X., & Wu, G. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(20), 5734-5740. [Link]

    • Tokyo Chemical Industry Co., Ltd. (2023). 2,4-Dichlorothiazole Safety Data Sheet. TCI Chemicals.
    • Sigma-Aldrich. (n.d.). 4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride. Sigma-Aldrich.
    • Carl Roth GmbH + Co. KG. (n.d.). Ethylamine hydrochloride Safety Data Sheet. Carl Roth.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
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